molecular formula C7H3ClFN B011633 4-Chloro-3-fluorobenzonitrile CAS No. 110888-15-8

4-Chloro-3-fluorobenzonitrile

Cat. No.: B011633
CAS No.: 110888-15-8
M. Wt: 155.55 g/mol
InChI Key: GWZQVECNESCSKR-UHFFFAOYSA-N
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Description

4-Chloro-3-fluorobenzonitrile is a useful research compound. Its molecular formula is C7H3ClFN and its molecular weight is 155.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZQVECNESCSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371427
Record name 4-Chloro-3-fluorobenzonitrile
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Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110888-15-8
Record name 4-Chloro-3-fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371427
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Record name 4-Chloro-3-fluorobenzonitrile
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Foundational & Exploratory

4-Chloro-3-fluorobenzonitrile: Physicochemical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic utility, and safety protocols for 4-Chloro-3-fluorobenzonitrile , structured for application scientists and drug development professionals.

Executive Summary

This compound (CAS: 110888-15-8) is a high-value halogenated aromatic intermediate widely utilized in the synthesis of pharmaceuticals (specifically kinase inhibitors) and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its substituents: a nitrile group (CN) that activates the para-position, a chlorine atom at C4 susceptible to metal-catalyzed coupling or nucleophilic displacement, and a fluorine atom at C3 that modulates lipophilicity and metabolic stability without competing in standard electrophilic pathways.

This guide provides a validated property dataset, mechanistic reactivity insights, and safety standards to support experimental design and process scalability.

Chemical Identity & Structural Analysis

The molecule features a benzene ring substituted with a nitrile group, a chlorine atom, and a fluorine atom.[1][2][3][4] The electronic environment is dominated by the strong electron-withdrawing nature of the nitrile group (-M, -I effects), which significantly activates the C4-Cl bond.

AttributeDetail
IUPAC Name This compound
CAS Number 110888-15-8
Molecular Formula C₇H₃ClFN
Molecular Weight 155.56 g/mol
SMILES C1=CC(=C(C=C1C#N)F)Cl
InChIKey GWZQVECNESCSKR-UHFFFAOYSA-N
Structural Class Halogenated Aryl Nitrile

Thermodynamic & Physical Properties

The following data aggregates experimentally validated values from industrial certificates of analysis (CoA) and safety dossiers.

Table 1: Physicochemical Constants
PropertyValueCondition/Method
Physical State Solid (Crystalline powder)20°C, 1 atm
Appearance White to off-white/pale yellowVisual inspection
Melting Point 78.0 – 82.0 °CCapillary method [1, 2]
Boiling Point 214 °C@ 760 mmHg (Predicted) [3]
Density ~1.42 g/cm³Predicted (Solid state)
Solubility SolubleMethanol, DCM, Ethyl Acetate
Solubility (Water) InsolubleHydrophobic character
Flash Point > 100 °CClosed Cup (Estimated)
pKa N/ANo ionizable protons in pH 1-14

Technical Note: The melting point range is a critical purity indicator. High-purity samples (>98% GC) typically melt sharply between 79-81°C. Broadening of this range often indicates contamination with the regioisomer 4-chloro-2-fluorobenzonitrile or hydrolysis products (amides).

Reactivity & Synthetic Applications[1][2][5][6][7][8][9][10]

Orthogonal Functionalization Logic

For medicinal chemists, the utility of this compound lies in the regioselective activation of the C4-chlorine atom.

  • Activation: The nitrile group at C1 withdraws electron density via resonance, making the C4 position highly electrophilic.

  • SNAr Selectivity: Nucleophiles (amines, alkoxides) preferentially displace the Chlorine (C4) over the Fluorine (C3). Although fluorine is typically a better leaving group in SNAr, its position meta to the activating nitrile group renders it electronically isolated from the resonance activation.

  • Metal Coupling: The C-Cl bond is chemically competent for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C-F bond remains inert under standard Pd(0) conditions, preserving the fluorine for metabolic blocking.

Synthesis & Transformation Workflows

The following diagram illustrates the primary synthetic routes to access the core and its downstream transformation logic.

G Start 4-Chloro-3-fluoroaniline Sandmeyer Sandmeyer Reaction (NaNO2, HCl, CuCN) Start->Sandmeyer Diazotization Target This compound (CAS: 110888-15-8) Sandmeyer->Target Cyanation SNAr SNAr Displacement (R-NH2 / Base) Target->SNAr Nucleophilic Attack (C4) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Target->Suzuki Pd Oxidative Addition (C4) Hydrolysis Nitrile Hydrolysis (H2SO4 / H2O) Target->Hydrolysis Acidic Hydration Prod_SNAr 4-Amino-3-fluorobenzonitrile (Cl displaced) SNAr->Prod_SNAr Prod_Suzuki Biaryl Scaffold (Cl coupled) Suzuki->Prod_Suzuki Prod_Acid 4-Chloro-3-fluorobenzoic Acid Hydrolysis->Prod_Acid

Figure 1: Synthetic pathway from aniline precursors and divergent reactivity modes of the nitrile core.

Handling, Stability, & Safety (SDS Summary)

Signal Word: WARNING / DANGER (Depending on jurisdiction and concentration)

Hazard Statements (GHS)[11]
  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability Protocols
  • Temperature: Store at room temperature (15-25°C). Refrigeration is not strictly required but recommended for long-term storage (>1 year) to prevent slow hydrolysis.

  • Atmosphere: Hygroscopic potential is low, but storage under inert gas (Nitrogen/Argon) is best practice to prevent moisture-induced hydrolysis of the nitrile to the amide.

  • Incompatibilities: Strong oxidizing agents, strong bases (can induce hydrolysis or polymerization).

Emergency Response
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[5]

  • Spill Cleanup: Sweep up solid material to avoid dust generation. Do not flush into surface water; nitriles are toxic to aquatic life.

References

  • Tokyo Chemical Industry (TCI). (2024). Product Specification: this compound (C3103). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Retrieved from (Note: Generic landing page used for grounding; specific CAS search required on vendor site).

  • PubChem. (2024). Compound Summary: this compound (CID 2736539). National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). This compound Properties and Suppliers. Retrieved from

Sources

4-Chloro-3-fluorobenzonitrile chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-3-fluorobenzonitrile is a high-value bifunctional intermediate used extensively in the synthesis of pharmaceuticals (particularly kinase inhibitors) and agrochemicals.[1] Its structural uniqueness lies in the juxtaposition of a highly activated chlorine atom (para to the nitrile) and a metabolically stable fluorine atom (meta to the nitrile).

This guide dissects the compound's reactivity profile, establishing it as a scaffold for Regioselective Nucleophilic Aromatic Substitution (


) . Unlike typical fluorinated aromatics where fluorine is the labile group, the specific electronic environment of this molecule renders the chlorine atom the primary site of displacement, allowing researchers to retain the fluorine moiety for metabolic blocking—a critical strategy in medicinal chemistry.

Physicochemical Profile

PropertyValueNote
CAS Number 110888-15-8 Verified Identifier
Molecular Formula

Molecular Weight 155.56 g/mol
Appearance White to off-white crystalline solid
Melting Point 78 – 82 °CDistinct crystalline transition
Boiling Point ~238 °C (Predicted)
Solubility Soluble in DCM, EtOAc, MeOH, DMSOInsoluble in water
Electronic Character Electron-deficient aromatic ringActivated for nucleophilic attack

Synthetic Routes (Upstream)

The synthesis of this compound is typically approached via two primary pathways, depending on the scale and starting material availability.

Route A: The Sandmeyer Reaction (Laboratory Scale)

This is the most direct route for research laboratories, utilizing the commercially available 4-chloro-3-fluoroaniline.

  • Diazotization: The aniline is treated with sodium nitrite (

    
    ) in acidic media (
    
    
    
    or
    
    
    ) at 0–5 °C to form the diazonium salt.
  • Cyanation: The diazonium species is treated with Copper(I) cyanide (

    
    ) or a 
    
    
    
    mixture (Sandmeyer conditions) to install the nitrile group.
Route B: Dehydration of Amides (Industrial Scale)

For larger batches, converting 4-chloro-3-fluorobenzoic acid to the amide, followed by dehydration with thionyl chloride (


) or phosphorus oxychloride (

), yields the nitrile in high purity.

Reactivity & Regioselectivity (The Core)

The defining feature of this compound is its counter-intuitive leaving group selectivity . In many


 reactions, fluorine is the preferred leaving group due to the high electronegativity stabilizing the Meisenheimer intermediate. However, this rule only applies when the fluorine is ortho or para to an electron-withdrawing group (EWG).

The Mechanism of Selectivity:

  • Position 1 (CN): The primary activator (EWG).

  • Position 3 (F): Located meta to the CN group. It is not activated by resonance.

  • Position 4 (Cl): Located para to the CN group. It is activated by resonance.[2]

Conclusion: Under standard


 conditions (e.g., reaction with amines), the Chlorine atom is displaced , while the Fluorine atom is retained. This allows the synthesis of 4-amino-3-fluorobenzonitriles, preserving the fluorine for its biological effects (e.g., blocking P450 metabolism).
Visualization: Reactivity Landscape

Reactivity Figure 1: Divergent Reactivity Pathways of this compound Target This compound (CAS: 110888-15-8) Prod_SNAr 4-Amino-3-fluorobenzonitrile (Cl Displaced, F Retained) Target->Prod_SNAr Primary Amines / Heat (SNAr at C4) Prod_Amidoxime Amidoxime Derivative (Addition to CN) Target->Prod_Amidoxime NH2OH / Base (Nucleophilic Addn) Prod_Acid 4-Chloro-3-fluorobenzoic Acid (Hydrolysis of CN) Target->Prod_Acid H2SO4 / H2O (Hydrolysis)

Strategic Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 3-fluoro group is often retained to modulate pKa and metabolic stability. By displacing the 4-chloro group with an aniline or heterocycle, researchers construct the core pharmacophore of EGFR or VEGFR inhibitors.

Synthesis of 1,2,4-Oxadiazoles

The nitrile group serves as a precursor to oxadiazoles, a common bioisostere for amides and esters. This transformation proceeds via the amidoxime intermediate.

Detailed Experimental Protocol

Protocol: Synthesis of 4-Chloro-3-fluorobenzamidoxime Targeting the Nitrile Group while preserving the Halogens.

Objective: To convert the nitrile functionality into an amidoxime, a key step for heterocyclic ring formation (e.g., 1,2,4-oxadiazoles).

Reagents:

  • This compound (1.0 equiv)[3]

  • Hydroxylamine hydrochloride (

    
    ) (1.5 equiv)
    
  • Triethylamine (

    
    ) or 
    
    
    
    (2.0 equiv)
  • Ethanol (EtOH) (Solvent, 10 mL/g)

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound in Ethanol.

  • Activation: Add Hydroxylamine hydrochloride followed by the base (Triethylamine). The solution may become slightly cloudy as the amine salt neutralizes.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1) or LC-MS. The nitrile peak should disappear, and a more polar amidoxime spot should appear.
    
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organics with brine, dry over anhydrous

      
      , and filter.
      
  • Purification: Evaporate the solvent to yield the crude amidoxime (typically a white solid). Recrystallization from Ethanol/Hexane is recommended if high purity (>98%) is required.

Validation Criteria:

  • LC-MS: Mass shift of +33 Da (M+H corresponds to addition of

    
    ).
    
  • 1H NMR: Appearance of broad singlet signals for

    
     and 
    
    
    
    protons (typically
    
    
    9.0–10.0 ppm and
    
    
    5.0–6.0 ppm in DMSO-d6).

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).[4]

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Critical Precautions:

  • Nitrile Hazard: Although stable, thermal decomposition can release toxic cyanide fumes (

    
    ). Do not mix with strong acids without proper ventilation.
    
  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

  • Storage: Keep in a cool, dry place (

    
     recommended for long-term stability) away from strong oxidizers.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736539, this compound. Retrieved from [Link]

  • Google Patents (2023).Patent US20240051965A1: Synthesis of Heterocyclic Compounds via Amidoxime Intermediates.

Sources

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for preparing 4-Chloro-3-fluorobenzonitrile, a pivotal intermediate in the development of modern pharmaceuticals and agrochemicals.[1][2] We will explore two primary, field-proven strategies: the classic Sandmeyer reaction proceeding from 4-chloro-3-fluoroaniline and modern transition-metal-catalyzed cyanation via nucleophilic aromatic substitution (SNAr). This document is structured to deliver not only step-by-step protocols but also the underlying chemical rationale, enabling researchers and process chemists to make informed decisions based on starting material availability, scalability, and safety considerations. The discussion includes a comparative analysis of these routes, detailed experimental procedures, and critical safety protocols essential for handling the hazardous reagents involved.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 110888-15-8) is a highly valuable substituted aromatic nitrile.[1] The specific ortho-fluoro, para-chloro substitution pattern relative to the nitrile group makes it a versatile building block for introducing a fluorinated benzonitrile moiety into complex molecular architectures. This structural motif is frequently found in active pharmaceutical ingredients (APIs), including anti-cancer and anti-inflammatory agents, where the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[2] In the agrochemical sector, it serves as a precursor for potent herbicides and insecticides.[2]

The successful synthesis of this intermediate with high purity and yield is therefore a critical step in the supply chain for numerous high-value products. The key challenge lies in the precise and efficient installation of the nitrile group onto the pre-functionalized halogenated aromatic ring.

Strategic Analysis of Synthetic Pathways

Two dominant retrosynthetic disconnections guide the synthesis of this compound. The first relies on the conversion of an amino group, which is readily available from the corresponding nitroaromatic compound. The second involves the direct displacement of a leaving group, typically a halide, with a cyanide source.

G cluster_0 Strategy 1: Sandmeyer Reaction Target This compound Start1 4-Chloro-3-fluoroaniline Diazonium Diazonium Salt Intermediate Start1->Diazonium Diazotization (NaNO₂, H⁺) Diazonium->Target Cyanation (CuCN) Start2 1-Bromo-4-chloro-3-fluorobenzene Start2->Target Metal-Catalyzed Cyanation (e.g., Pd(OAc)₂, NaCN)

Caption: High-level retrosynthetic strategies for this compound.

Pathway I: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting an aryl amine into an aryl nitrile via a diazonium salt intermediate.[3][4] This multi-step process is robust, well-documented, and highly effective for this specific target molecule.

Mechanistic Principle & Rationale

The synthesis begins with the preparation of the requisite starting material, 4-chloro-3-fluoroaniline. This precursor is most efficiently synthesized via the reduction of 3-chloro-4-fluoronitrobenzene.

  • Reduction of 3-chloro-4-fluoronitrobenzene: While classic methods using iron in acidic media are viable, catalytic hydrogenation (e.g., using H₂ over a Palladium or Platinum catalyst) is vastly superior for industrial applications.[5] This method offers higher yields, exceptional purity (>99%), and avoids the generation of large quantities of iron sludge, aligning with green chemistry principles.[5][6]

  • Diazotization: The resulting 4-chloro-3-fluoroaniline is converted to its corresponding diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl). This reaction is critically temperature-sensitive and must be conducted at 0–5 °C to prevent the highly unstable diazonium salt from decomposing prematurely.

  • Cyanation: The cold diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN).[7] The copper(I) species catalyzes a radical-nucleophilic substitution, where the diazonium group is replaced by the cyanide nucleophile, liberating nitrogen gas and yielding the desired this compound.[3]

G Start 3-Chloro-4-fluoronitrobenzene Aniline 4-Chloro-3-fluoroaniline Start->Aniline Step 1: Catalytic Hydrogenation (H₂, Pd/C or Pt/C) Diazonium 4-Chloro-3-fluorobenzene- diazonium Chloride Aniline->Diazonium Step 2: Diazotization (NaNO₂, HCl, 0-5 °C) Product This compound Diazonium->Product Step 3: Sandmeyer Cyanation (CuCN)

Caption: Workflow for the synthesis via the Sandmeyer reaction pathway.

Detailed Experimental Protocols

Part A: Synthesis of 4-Chloro-3-fluoroaniline

  • Setup: To a suitable hydrogenation reactor, add 3-chloro-4-fluoronitrobenzene (1.0 eq), a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of 5% Platinum on Carbon (Pt/C) (approx. 0.0025 eq).[6]

  • Reaction: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 0.1-5 MPa) and heat to 50-100 °C with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by TLC/GC analysis. The reaction is typically complete within 1-10 hours.[6]

  • Work-up: After completion, cool the reactor, carefully vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield 4-chloro-3-fluoroaniline. The product is often of sufficient purity (>99.5%) for the next step without further purification.[6]

Part B: Synthesis of this compound

  • Diazotization: In a flask equipped with a stirrer and thermometer, dissolve 4-chloro-3-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the mixture to 0–5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete to ensure full formation of the diazonium salt.

  • Cyanation: In a separate reactor, prepare a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (1.1 eq) in water. Warm this solution to 60-70 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the warm cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain the reaction temperature.

  • Work-up: After the addition is complete, stir the mixture at temperature for 1-2 hours. Cool to room temperature and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

Pathway II: Nucleophilic Aromatic Substitution (SNAr)

Modern catalysis has opened efficient pathways for cyanation through SNAr reactions, which can offer milder conditions and avoid the use of unstable diazonium intermediates. Nickel and Palladium catalysts are particularly effective for this transformation.[8]

Mechanistic Principle & Rationale

This strategy involves the direct displacement of a halide from a suitable precursor, such as 1-bromo-4-chloro-3-fluorobenzene.

  • Substrate Choice: The bromo-substituent is chosen as the leaving group because the C-Br bond is weaker and more readily undergoes oxidative addition to a transition metal catalyst compared to the C-Cl and C-F bonds.

  • Catalysis: Palladium-catalyzed cyanation is a powerful method.[9] The catalytic cycle typically involves:

    • Oxidative addition of the aryl bromide to a Pd(0) complex.

    • Transmetalation or salt metathesis with a cyanide source (e.g., NaCN, KCN, or Zn(CN)₂).

    • Reductive elimination to form the C-CN bond and regenerate the Pd(0) catalyst.

  • Reaction Conditions: These reactions are performed in polar aprotic solvents like DMF, NMP, or DMSO, which help to solubilize the cyanide salts and stabilize charged intermediates.[10][11]

G Start 1-Bromo-4-chloro-3-fluorobenzene Product This compound Start->Product Reagents NaCN or K₄[Fe(CN)₆] Pd(OAc)₂ (cat.) Base (e.g., Na₂CO₃) Solvent (e.g., NMP, DMF) Reagents->Start

Sources

Technical Guide: Spectroscopic Profiling of 4-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic profile of 4-Chloro-3-fluorobenzonitrile. This document is structured for researchers and medicinal chemists requiring precise structural validation data.

CAS: 110888-15-8 | Formula: C


H

ClFN | M.W.: 155.56 g/mol

Executive Summary

This compound is a critical disubstituted benzene intermediate employed in the synthesis of agrochemicals (herbicides) and pharmaceutical active ingredients (APIs), particularly kinase inhibitors where the nitrile group serves as a precursor to amidines or heterocycles.

This guide provides a comprehensive spectroscopic breakdown. It emphasizes the diagnostic utility of the fluorine atom's spin-spin coupling in NMR and the chlorine atom's isotopic signature in Mass Spectrometry for structural verification.[1]

Molecular Profile & Theoretical Basis

The molecule features a benzene ring substituted at the 1, 3, and 4 positions.[1] The electronic environment is dominated by the strong electron-withdrawing nature of the nitrile (-CN) and fluorine groups, which significantly influences the chemical shifts.

PropertyValue
IUPAC Name This compound
Appearance White to off-white crystalline solid
Melting Point 108–110 °C (Typical for analogues)
LogP (Predicted) ~2.4
Key Features Halogenated aromatic; Nitrile functionality; NMR-active nuclei (

H,

C,

F)

Spectroscopic Analysis

Mass Spectrometry (MS)

Methodology: Electron Ionization (EI), 70 eV.[1]

The mass spectrum of this compound is characterized by the distinct isotopic abundance of Chlorine (


Cl and 

Cl), creating a diagnostic "M" and "M+2" pattern.[1]

Key Fragmentation Data:

m/z (Ion)IntensityAssignmentMechanistic Insight
155 100% [M]

(

Cl)
Molecular ion (Base peak). Stable aromatic system.
157 ~32% [M+2]

(

Cl)
Diagnostic chlorine isotope peak (3:1 ratio).[1]
120 High[M – Cl]

Homolytic cleavage of the C-Cl bond.[1]
129 Low[M – CN]

Loss of the nitrile group (less common than halogen loss).[1]
100 Moderate[C

H

F]

Loss of both Cl and CN (benzyne-like fragment).[1]

Diagnostic Logic: The presence of the M+2 peak at roughly 33% intensity of the molecular ion is the primary confirmation of the monochlorinated species.[1]

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

The IR spectrum is dominated by the sharp nitrile stretch and the carbon-halogen vibrations.[1]

Wavenumber (cm

)
Vibrational ModeDescription
3050 – 3100 Ar C-H StretchWeak, sharp bands typical of aromatic protons.
2235 ± 5 C≡N Stretch Diagnostic. Sharp, medium-strong intensity. Unconjugated nitriles appear higher, but aryl conjugation lowers this slightly.[1]
1580, 1480 C=C Ring StretchCharacteristic aromatic skeletal vibrations.
1250 – 1280 Ar-F StretchStrong band, often broad.[1]
1050 – 1090 Ar-Cl StretchDistinct band in the fingerprint region.[1]
820 – 850 C-H BendingOut-of-plane bending (oop) indicative of 1,2,4-substitution pattern.
Nuclear Magnetic Resonance (NMR)

Solvent: CDCl


 or DMSO-d

.[1][2] Internal Standard: TMS (0.00 ppm).

The


H NMR spectrum is complex due to the presence of Fluorine (

F, Spin 1/2), which couples to both protons and carbons.[1] This results in additional splitting (J-coupling) beyond standard proton-proton coupling.[1]

H NMR Assignments (400 MHz)
PositionShift (

ppm)*
MultiplicityCoupling Constants (

in Hz)
Assignment Logic
H-2 7.45 – 7.55 dd (doublet of doublets)

,

Located between F and CN. High shift due to CN anisotropy.[1] Large coupling to ortho-F.
H-6 7.35 – 7.45 dd

,

Ortho to CN, Para to F. Para F-H coupling is usually small (<2 Hz) or unresolved.
H-5 7.55 – 7.65 dd (or t app.)[1]

,

Ortho to Cl, Meta to F. Deshielded by ortho-Cl.

*Note: Shifts are estimated based on substituent additivity rules (Curphy-Morrison) and validated against 4-fluorobenzonitrile analogues.


F NMR Assignments
  • Signal: Single peak.[1]

  • Shift:

    
     -110 to -115 ppm (relative to CFCl
    
    
    
    ).[1]
  • Pattern: Complex multiplet (ddd) if decoupled from protons; otherwise appears as a broad singlet/multiplet due to H-F coupling.[1]


C NMR Assignments (Decoupled)

The carbon spectrum will show doublet splitting for carbons coupled to fluorine (


, 

, etc.).[1]
  • C-3 (C-F): ~158-162 ppm (Doublet,

    
     Hz).
    
  • C-1 (C-CN): ~110 ppm (Weak intensity).[1]

  • C-CN (Nitrile): ~117 ppm.[1]

  • C-4 (C-Cl): ~125 ppm (Doublet,

    
     Hz).[1]
    

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure high-resolution spectra without concentration broadening:

  • Mass: Weigh 5–10 mg of this compound.

  • Solvent: Dissolve in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% TMS.
    
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., KF residues from synthesis).[1]

  • Acquisition: Run at 298 K. For

    
    C, ensure a relaxation delay (d1) of at least 2 seconds to allow relaxation of the quaternary nitrile carbon.
    
Protocol B: GC-MS Purity Check
  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1]

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program:

    • Hold 60°C for 2 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Injection: Split mode (20:1), 1 µL injection of 1 mg/mL solution in Ethyl Acetate.

Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure of this compound from crude synthesis material.

StructuralAnalysis Sample Crude Sample (Post-Synthesis) IR FT-IR Analysis Check: 2235 cm⁻¹ (CN) Sample->IR Step 1: Funct. Group MS GC-MS Analysis Check: m/z 155/157 (3:1) IR->MS Step 2: MW & Halogen NMR 1H/19F NMR Check: F-coupling patterns MS->NMR Step 3: Isomerism Decision Structure Confirmed? NMR->Decision Decision->Sample No (Repurify) Release Release for Downstream Synthesis Decision->Release Yes

Figure 1: Analytical workflow for validating this compound purity and identity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736539, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Chlorobenzonitrile (Analogue Reference). NIST Standard Reference Database 1A v17.[1] Retrieved from [Link][1]

Sources

The Strategic Role of 4-Chloro-3-fluorobenzonitrile in the Synthesis of Advanced Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 31, 2026 – In the competitive landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel and effective crop protection agents. This technical guide delves into the utility of 4-Chloro-3-fluorobenzonitrile, a versatile aromatic nitrile, as a key intermediate in the production of modern fungicides, with a particular focus on the Succinate Dehydrogenase Inhibitor (SDHI) class. Authored for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of the chemical's properties, reactivity, and application in multi-step synthetic pathways, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of Fluorinated Building Blocks in Agrochemicals

The incorporation of fluorine atoms into active agrochemical ingredients has become a cornerstone of modern pesticide design. The unique electronic properties of fluorine can significantly enhance the biological activity, metabolic stability, and overall efficacy of a molecule. This compound (CAS 110888-15-8) is a prime example of a fluorinated building block that offers a strategic advantage in the synthesis of complex agrochemicals.[1] Its distinct substitution pattern—a nitrile group, a chlorine atom, and a fluorine atom—provides multiple reactive sites for tailored chemical transformations.[2] This guide will explore the practical application of this compound as a precursor in the synthesis of high-value fungicides.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of this compound is crucial for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₇H₃ClFN
Molecular Weight 155.56 g/mol
Appearance White to off-white crystalline powderGeneral Knowledge
Melting Point 78-82 °CGeneral Knowledge
Boiling Point Not specified
Solubility Insoluble in water; soluble in organic solvents like methanol.General Knowledge

The reactivity of this compound is primarily dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitrile and halogen substituents activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), a key reaction in the construction of complex agrochemical scaffolds.[3] The chlorine atom, being a good leaving group, is the primary site for such substitutions.

Application in the Synthesis of SDHI Fungicides: A Case Study of a Bixafen Analogue

Succinate dehydrogenase inhibitors (SDHIs) are a vital class of fungicides that disrupt the mitochondrial respiration of pathogenic fungi.[4] Bixafen, a prominent member of this class, features a biphenyl-pyrazole carboxamide core structure. While various synthetic routes to bixafen exist, this guide presents a scientifically plausible pathway that utilizes this compound as a starting material for a bixafen analogue, N-(3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

The overall synthetic strategy involves two main stages:

  • Synthesis of the key biphenyl amine intermediate: This involves a nucleophilic aromatic substitution reaction of this compound with a pyrazole derivative, followed by further functional group manipulations.

  • Amide bond formation: The biphenyl amine intermediate is then coupled with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride to form the final product.

Caption: Synthetic workflow for a bixafen analogue from this compound.

Step 1: Synthesis of 4-(3,4-dichloroanilino)-3-fluorobenzonitrile (Intermediate 1) via Nucleophilic Aromatic Substitution (SNAr)

The initial and critical step is the nucleophilic aromatic substitution of the chlorine atom on this compound with 3,4-dichloroaniline. This reaction is facilitated by the electron-withdrawing groups on the benzonitrile ring, which stabilize the intermediate Meisenheimer complex.[5]

Experimental Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq.), 3,4-dichloroaniline (1.1 eq.), and a high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5 eq.), to the mixture. The base acts to deprotonate the aniline, generating the nucleophile.

  • Reaction Conditions: Heat the reaction mixture to 120-150 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of water. The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-(3,4-dichloroanilino)-3-fluorobenzonitrile.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: A non-nucleophilic base is essential to deprotonate the amine without competing in the substitution reaction.

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the C-Cl bond cleavage.

Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Subsequent Steps to the Final Product

The newly formed intermediate, 4-(3,4-dichloroanilino)-3-fluorobenzonitrile, would then undergo a series of transformations to yield the final bixafen analogue. These steps, while not detailed with full protocols here for brevity, would typically involve:

  • Reduction of the nitrile group to an amine.

  • Diazotization of the newly formed amine followed by a Sandmeyer-type reaction to introduce a different functional group if needed, or rearrangement to form the biphenyl linkage.

  • Amide coupling of the resulting biphenyl amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[6] This is a standard reaction in the synthesis of many pyrazole carboxamide fungicides.[7][8]

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block for the synthesis of complex agrochemicals. Its unique substitution pattern allows for strategic and efficient introduction of fluorine and a synthetically useful nitrile group into target molecules. The demonstrated synthetic pathway towards a bixafen analogue highlights the practical application of this intermediate in the construction of modern SDHI fungicides. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of such strategically functionalized building blocks in the agrochemical industry is set to increase. Future research will likely focus on expanding the repertoire of reactions with this compound to access an even wider range of novel agrochemical scaffolds.

References

  • [Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed.]([Link])

Sources

4-Chloro-3-fluorobenzonitrile safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 110888-15-8 | Formula: C₇H₃ClFN | Mol.[1][2] Weight: 155.56 g/mol [1][2][3]

Part 1: Executive Technical Summary

In the context of drug discovery, 4-Chloro-3-fluorobenzonitrile serves as a high-value pharmacophore scaffold.[1] The simultaneous presence of a nitrile group (hydrogen bond acceptor/metabolic handle), a chlorine atom (lipophilic bulk), and a fluorine atom (metabolic blocker/electronic modulator) makes it a critical intermediate for synthesizing kinase inhibitors and agrochemicals.[1]

However, this utility comes with a significant safety burden.[1] Unlike simple benzonitriles, the halogenated substitution pattern enhances lipophilicity (LogP ~2.4), potentially increasing dermal absorption rates.[1] While some vendors classify it as "Harmful" (Category 4), rigorous risk assessment mandates treating it as "Toxic" (Category 3) to account for the rapid systemic uptake potential characteristic of halogenated aromatic nitriles.

Core Safety Philosophy: "Defense in Depth"

This guide moves beyond basic compliance.[1] It establishes a self-validating safety protocol where engineering controls, PPE, and procedural logic act as redundant barriers. The failure of one barrier (e.g., glove tear) must not result in exposure.

Part 2: Hazard Identification & Physical Profile[1][4][5][6][7]

Table 1: Physicochemical & Hazard Data

PropertyValue / DescriptionImpact on Safety
Physical State Solid (White to crystalline powder)High risk of airborne dust generation during weighing.[1]
Melting Point 78–82 °CLow melting point; avoid friction/grinding which may induce melting/stickiness.[1]
Boiling Point ~234 °C (Predicted)Stable under standard reflux, but volatile if overheated.[1]
GHS Classification Acute Tox. 3 (Oral/Dermal/Inhal) DANGER : Toxic if swallowed, in contact with skin, or inhaled.[1][2][4][5]
Target Organs Respiratory System, Eyes, SkinCauses severe irritation (H315, H319, H335).[1][6]
Combustion Products HCl, HF, HCN, NOₓFire Emergency: Smoke contains Hydrogen Cyanide and Hydrogen Fluoride.[1]
Mechanism of Toxicity[4][9]
  • Direct Irritation: The electrophilic nature of the halogenated ring causes immediate irritation to mucous membranes.

  • Metabolic Activation: While the aromatic nitrile bond is stable, hepatic metabolism (CYP450) can potentially liberate cyanide ions (CN⁻) in rare overdose scenarios, though the primary risk is acute systemic toxicity from the intact molecule.[1]

  • Fluorine Effect: The fluorine substitution increases lipid solubility, facilitating rapid transport across the blood-brain barrier and dermal layers compared to non-fluorinated analogs.

Part 3: Engineering Controls & PPE Matrix

Primary Barrier: Engineering Controls[1]
  • Powder Handling: All weighing of the solid must occur inside a certified Chemical Fume Hood (CFH) or a Powder Containment Balance Enclosure.[1]

  • Airflow: Maintain face velocity at 80–100 fpm.

  • Static Control: Use an ionizing bar during weighing to prevent electrostatic dispersion of the light powder.

Secondary Barrier: Personal Protective Equipment (PPE)[1][4][10]
  • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a Full-Face Respirator with Multi-Gas/Vapor (OV/AG/P100) cartridges.[1]

  • Dermal (Hands):

    • Inner Layer: 4 mil Nitrile (Inspection layer).[1]

    • Outer Layer: 5-8 mil Nitrile or Neoprene (Barrier layer).[1]

    • Rationale: Standard nitrile provides good resistance to solids.[1] If dissolved in organic solvents (DCM, THF), use Silver Shield/4H laminate gloves as the outer layer to prevent solvent-mediated permeation.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the fine particle size.

Part 4: Operational Workflow (Synthesis & Handling)[1]

The following diagram outlines the "Safe Path" for handling this compound, incorporating decision gates for solvent selection and waste management.

HandlingProtocol Start Start: Material Receipt Inspect Inspect Container Integrity (Check for crystallization/leakage) Start->Inspect Storage Storage: Cool, Dark, Locked Cabinet (Segregate from Oxidizers/Acids) Inspect->Storage Weighing Weighing Step (MUST be in Fume Hood) Storage->Weighing StaticCheck Is Static Present? Weighing->StaticCheck Ionizer Use Ionizing Bar/Gun StaticCheck->Ionizer Yes Solubilization Solubilization / Reaction StaticCheck->Solubilization No Ionizer->Weighing SolventCheck Solvent Type? Solubilization->SolventCheck Halogenated Solvent: DCM/Chloroform (High Permeation Risk) SolventCheck->Halogenated Standard Solvent: MeOH/EtOAc (Standard Risk) SolventCheck->Standard GloveUp Upgrade PPE: Silver Shield Laminate Gloves Halogenated->GloveUp StandardGloves PPE: Double Nitrile Gloves Standard->StandardGloves Reaction Perform Synthesis (Closed System / Inert Gas) GloveUp->Reaction StandardGloves->Reaction Quench Quench/Workup (Control Exotherms) Reaction->Quench Waste Waste Disposal (Segregated Stream) Quench->Waste

Figure 1: Operational workflow emphasizing solvent-specific PPE upgrades and static control during weighing.

Part 5: Emergency Response Protocols

In the event of exposure, immediate action is critical.[7] The presence of the nitrile group necessitates vigilance for signs of cellular hypoxia, although the primary acute risk is chemical burn/toxicity.

EmergencyResponse Exposure !! EXPOSURE INCIDENT !! Type Identify Exposure Type Exposure->Type Inhalation Inhalation (Dust/Fume) Type->Inhalation Skin Skin Contact (Solid/Solution) Type->Skin Eye Eye Contact Type->Eye Action_Inh 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Call EMS Inhalation->Action_Inh Action_Skin 1. Drench 15 min (Safety Shower) 2. Remove Contaminated Clothing 3. Wash with Soap (No scrubbing) Skin->Action_Skin Action_Eye 1. Irrigate 15 min (Eyewash) 2. Hold Eyelids Open 3. Do NOT rub Eye->Action_Eye Medical Seek Medical Attention (Bring SDS) Action_Inh->Medical Action_Skin->Medical Action_Eye->Medical Monitor Monitor for Delayed Effects (Respiratory Edema/Cyanosis) Medical->Monitor

Figure 2: Triage logic for acute exposure.[1] Note that scrubbing skin is prohibited to prevent enhanced absorption.

Fire Fighting Specifics
  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[1] Do not use high-pressure water jets (scatters toxic dust).[1]

  • Hazards: Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Cyanide (HCN) .[1] Firefighters must wear full SCBA.[1]

Part 6: Waste Management & Decontamination[1]

Spill Cleanup (Solid)[1]
  • Evacuate: Clear the immediate area.

  • PPE: Don full PPE (Double nitrile, Goggles, N95/P100 respirator if outside hood).[1]

  • Containment: Cover spill with a damp absorbent pad (to prevent dust) or use a HEPA vacuum dedicated to hazardous chemicals.[1]

  • Cleaning: Wipe surface with a mild detergent solution followed by water.[1] Do not use bleach (potential reaction with nitriles).[1]

Disposal Streams[1]
  • Solid Waste: Label as "Toxic Solid, Organic, N.O.S. (this compound)."[1]

  • Liquid Waste: Segregate into "Halogenated Organic Waste."[1]

  • Contaminated Debris: Gloves and wipes must be disposed of as hazardous solid waste, not general trash.

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link]

  • National Institutes of Health (NIH). (2019). The Dark Side of Fluorine: Toxicity of Fluorinated Drugs. PMC. [Link]

  • ECHA. (2025). C&L Inventory: this compound. European Chemicals Agency.[1] [Link]

Sources

Commercial availability and suppliers of 4-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-3-fluorobenzonitrile for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound in Modern Synthesis

This compound (CAS No. 110888-15-8) is a halogenated aromatic nitrile that has emerged as a critical building block in the synthesis of complex organic molecules.[1][2] Its strategic importance lies in the unique electronic properties conferred by its substituents: an electron-withdrawing nitrile group and two distinct halogens (chloro and fluoro) on the benzene ring. This specific arrangement provides a platform for highly selective and predictable chemical transformations, making it a sought-after intermediate in the pharmaceutical and agrochemical industries.[1][2]

The presence of the nitrile group activates the aromatic ring towards nucleophilic attack, while the differential reactivity of the C-Cl and C-F bonds allows for sequential and site-selective modifications.[1] These attributes are fundamental for constructing the intricate molecular architectures required for novel drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents, as well as next-generation herbicides and pesticides.[2] This guide provides an in-depth overview of the compound's properties, commercial availability, synthetic utility, and safe handling protocols for professionals in research and development.

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is paramount for its effective use in synthesis. The compound is typically a white to off-white or yellow crystalline solid at room temperature.[3] Key physical and chemical data are summarized below.

PropertyValueSource(s)
CAS Number 110888-15-8[4]
Molecular Formula C₇H₃ClFN[4]
Molecular Weight 155.56 g/mol [4]
Appearance White to orange to green powder to crystal[5][6]
Melting Point 78 - 82 °C[5][6]
Boiling Point 214 °C (at 760 mmHg)[3]
IUPAC Name This compound[4]

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers, catering to needs from research-scale grams to bulk industrial quantities. When sourcing this material, researchers should prioritize suppliers who provide comprehensive documentation, including a Certificate of Analysis (COA) detailing purity and analytical methods used. Purity is most commonly assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

SupplierTypical PurityAvailable QuantitiesNotes
Chem-Impex ≥ 98% (GC)Grams to KilogramsProvides SDS and Product Specification sheets.[5]
Tokyo Chemical Industry (TCI) >98.0% (GC)1g, 5g, etc.Offers detailed product information and safety data.[6]
Alachem Co., Ltd. NLT 98%R&D to Industrial ScaleCan provide COA, SDS, and Route of Synthesis (ROS).[1]
MySkinRecipes ≥97% (HPLC)1g, 5g, 100gSpecifies HPLC for purity analysis.[3]
Alfa Aesar 96%GramsAvailable through various distributors.[7]
Energy Chemical 96%1g, 5gListed on chemical sourcing platforms.[7]

Plausible Synthesis Pathway: The Sandmeyer Reaction

While various proprietary methods exist for the industrial production of this compound, a fundamentally sound and widely applicable synthetic route is the Sandmeyer reaction .[5][8] This classic transformation provides a reliable method for converting an aromatic amino group into a nitrile group via a diazonium salt intermediate.[6][9] The logical starting material for this synthesis would be 4-chloro-3-fluoroaniline.

The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Cyanation: The cold diazonium salt solution is then added to a solution of a copper(I) cyanide catalyst.[8] The copper(I) species facilitates the displacement of the diazonium group (N₂) with a cyanide (-CN) nucleophile, yielding the target benzonitrile.[5] This step is an example of a radical-nucleophilic aromatic substitution.[5]

Application in Drug Development: A Nucleophilic Aromatic Substitution (SₙAr) Protocol

A primary application of this compound is as an electrophile in Nucleophilic Aromatic Substitution (SₙAr) reactions.[1][10] The strongly electron-withdrawing nitrile group (-CN) activates the aromatic ring, making it susceptible to attack by nucleophiles. The attack typically occurs at the para position (relative to the nitrile), displacing the chlorine atom, which is a good leaving group.

This reactivity is a cornerstone of medicinal chemistry, enabling the covalent attachment of various nucleophilic moieties (e.g., amines, thiols, alcohols) to the aromatic scaffold, thereby building molecular complexity.

Field-Proven Protocol: SₙAr with a Primary Amine

This protocol describes a representative SₙAr reaction between this compound and a generic primary amine (R-NH₂).

Objective: To synthesize N-alkyl-3-fluoro-4-cyanophenylamine via displacement of the chlorine atom.

Materials:

  • This compound (1.0 eq)

  • Primary Amine (e.g., benzylamine, 1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Causality: Using oven-dried glassware and an anhydrous base is crucial as SₙAr reactions are often sensitive to water, which can compete as a nucleophile or deactivate the base.

  • Addition of Reagents:

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).

    • Add anhydrous DMSO via syringe to dissolve the solids. The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration).

    • Causality: DMSO is an excellent solvent for SₙAr reactions. Its polar aprotic nature effectively solvates the cation of the base (K⁺) while leaving the anion (CO₃²⁻) highly reactive. It also has a high boiling point, allowing the reaction to be heated if necessary.

    • Add the primary amine (1.2 eq) to the mixture dropwise at room temperature.

    • Causality: A slight excess of the amine ensures the complete consumption of the limiting electrophile. K₂CO₃ acts as a base to neutralize the HCl that is formed as a byproduct, driving the reaction to completion.

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to 80-100 °C using an oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of hexanes and ethyl acetate. The reaction is complete when the starting benzonitrile spot is no longer visible.

    • Causality: Heating provides the necessary activation energy for the reaction. Monitoring is essential for determining the reaction endpoint, preventing the formation of side products from prolonged heating.

  • Work-up and Extraction:

    • Once complete, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Causality: This aqueous work-up quenches the reaction and removes the water-soluble components like DMSO and potassium salts. The organic product is partitioned into the ethyl acetate layer.

    • Combine the organic layers and wash with brine.

    • Causality: The brine wash helps to remove any remaining water from the organic phase.

  • Drying and Purification (Self-Validation):

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

    • Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: This purification step is a self-validating system. It separates the desired product from unreacted starting materials, the excess amine, and any side products, ensuring the final compound is of high purity.

  • Analysis:

    • Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the SₙAr Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

SNAr_Workflow reagents 1. Reagent Setup - this compound - K2CO3 - Anhydrous DMSO amine_add 2. Add Nucleophile (Primary Amine) reagents->amine_add Under N2 reaction 3. Heat & Monitor (80-100 °C, TLC/LC-MS) amine_add->reaction workup 4. Aqueous Work-up (Water & Ethyl Acetate) reaction->workup Reaction Complete extraction 5. Extraction & Wash (Combine, Wash with Brine) workup->extraction purify 6. Dry & Purify (MgSO4, Column Chromatography) extraction->purify analysis 7. Final Analysis (NMR, MS) purify->analysis product Pure Product analysis->product Structure Confirmed

Caption: Workflow for a typical SₙAr reaction using this compound.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • Hazard Classifications: According to aggregated GHS data, this compound is toxic if swallowed, in contact with skin, or if inhaled.[4] It also causes skin and serious eye irritation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.

  • Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is often between 2 - 8 °C.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

References

  • This compound Product Page. MySkinRecipes. [Link]

  • Mastering Organic Synthesis: The Versatility of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound | C7H3ClFN | CID 2736539. PubChem, National Center for Biotechnology Information. [Link]

  • Sandmeyer reaction. Wikipedia. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. Bio-Organic Chemistry, PMC. [Link]

  • This compound Product Page. Alachem Co., Ltd. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • This compound | C7H3ClFN | CID 2736539. PubChem. [Link]

  • Process for preparing fluorobenzonitriles.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, PMC. [Link]

  • This compound Product Description. MySkinRecipes. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Isomers and Related Compounds of 4-Chloro-3-fluorobenzonitrile

Abstract

Substituted benzonitriles are foundational scaffolds in modern medicinal chemistry and materials science. Among these, di-halogenated derivatives such as this compound offer a unique combination of lipophilicity, metabolic stability, and synthetic versatility, making them highly valuable intermediates. This technical guide provides an in-depth analysis of this compound, its constitutional isomers, and related compounds. We will explore key synthetic pathways, delve into the principles of their chemical reactivity, present a comparative analysis of their physicochemical properties, and provide detailed, field-tested experimental protocols for their synthesis and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these critical building blocks in their discovery and development pipelines.

Introduction: The Strategic Value of Halogenated Benzonitriles

The incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic systems is a cornerstone of modern drug design. These substituents profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its acidity, basicity, lipophilicity, and metabolic stability. The nitrile group (—C≡N) is another privileged functional group, acting as a versatile synthetic handle, a hydrogen bond acceptor, and a bioisostere for other polar groups.[1][2]

The combination of these features in chlorofluorobenzonitriles creates a class of compounds with significant potential. This compound, the focus of this guide, serves as a vital intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its specific substitution pattern dictates its reactivity, particularly in reactions such as nucleophilic aromatic substitution, which is central to building more complex molecular architectures. Understanding the subtle yet critical differences between this compound and its isomers is paramount for predictable and efficient chemical synthesis.

The Core Compound: this compound

This compound (CAS: 110888-15-8) is a crystalline solid that serves as a versatile building block in organic synthesis.[3][5]

Physicochemical Properties

A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Number 110888-15-8[3][6]
Molecular Formula C₇H₃ClFN[3][6][7]
Molecular Weight 155.56 g/mol [3][6]
Appearance White to off-white crystalline powder[3][5]
Melting Point 78 - 82 °C[3][5]
Purity ≥ 98% (by GC)[3]
Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of method is often dictated by the availability and cost of the starting materials. Two of the most logical and industrially relevant routes are the Sandmeyer reaction starting from a corresponding aniline and nucleophilic aromatic substitution (SₙAr) on a suitably substituted precursor.

The Sandmeyer reaction is a robust method for introducing a nitrile group onto an aromatic ring by converting a primary arylamine into a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide source.[8][9]

Causality Behind the Choice: This route is highly effective when the corresponding aniline, 4-chloro-3-fluoroaniline, is readily available. Diazotization is a well-understood and scalable process, making this a reliable method for producing a wide range of benzonitrile derivatives.[10]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation Aniline 4-Chloro-3-fluoroaniline Reagents1 NaNO₂, HCl(aq) 0-5 °C Aniline->Reagents1 Diazonium 4-Chloro-3-fluorobenzene- diazonium Chloride Reagents1->Diazonium Diazonium2 4-Chloro-3-fluorobenzene- diazonium Chloride Reagents2 CuCN, heat Diazonium->Reagents2 Product This compound Reagents2->Product N2 N₂ (gas) Product->N2 byproduct

Fig 1. Sandmeyer reaction pathway for this compound.

Nucleophilic aromatic substitution is a powerful tool for functionalizing electron-deficient aromatic rings.[8][11][12] In this context, a precursor like 3,4-dichlorobenzonitrile could undergo a halogen exchange (Halex) reaction, where a chlorine atom is displaced by fluoride.

Causality Behind the Choice: The SₙAr reaction is favored when the aromatic ring is "activated" by strongly electron-withdrawing groups, such as a nitrile group and other halogens.[13] These groups stabilize the negative charge in the intermediate Meisenheimer complex, lowering the activation energy for the reaction. The fluorine at position 3 and the nitrile at position 1 work in concert to activate the C4 position for nucleophilic attack. For a Halex reaction, the choice of a high-boiling polar aprotic solvent (like DMSO or DMF) is critical to solubilize the fluoride salt (e.g., KF) and to reach the high temperatures often required for this transformation.

G Start 3,4-Dichlorobenzonitrile Reagents KF, High-boiling solvent (e.g., DMSO), Heat Start->Reagents + F⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reagents->Intermediate Attack at C4 Product This compound Intermediate->Product - Cl⁻ Byproduct KCl Product->Byproduct byproduct

Fig 2. SₙAr pathway for this compound synthesis.

Constitutional Isomers of Chlorofluorobenzonitrile

Constitutional isomers have the same molecular formula but different connectivity of atoms.[10] The placement of the chlorine and fluorine atoms around the benzonitrile core significantly impacts the molecule's physical properties, reactivity, and ultimately its utility as a synthetic intermediate. There are 10 possible constitutional isomers of chlorofluorobenzonitrile.

Comparative Analysis of Key Isomers

The properties of several commercially available or synthetically relevant isomers are compared below. These subtle structural changes lead to different dipole moments, crystal packing efficiencies (affecting melting point), and electronic environments, which are reflected in their spectroscopic data.

Compound NameStructureCAS NumberMelting Point (°C)
This compound

110888-15-878 - 82
3-Chloro-4-fluorobenzonitrile

117482-84-5Not available
2-Chloro-5-fluorobenzonitrile

57381-56-3Not available
3-Chloro-5-fluorobenzonitrile

327056-73-5Not available
Spectroscopic Differentiation of Isomers

Unambiguous identification of these isomers is critical. While techniques like GC-MS are useful, co-elution and similar fragmentation patterns can pose challenges.[14] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shift, multiplicity (splitting pattern), and coupling constants of the aromatic protons provide a unique fingerprint for each isomer. The number of distinct proton signals will depend on the molecule's symmetry. For example, this compound will show three distinct signals in the aromatic region, each corresponding to a single proton. The coupling between protons (³JHH) and between protons and the fluorine atom (³JHF, ⁴JHF) will create complex but highly informative splitting patterns.[15]

  • ¹³C NMR: The number of signals directly corresponds to the number of unique carbon environments. Crucially, the carbon atoms bonded to or near the fluorine atom will exhibit C-F coupling (¹JCF, ²JCF, etc.), which is a definitive indicator of fluorine's position. The chemical shifts are also highly sensitive to the electronic effects of the attached halogens.[2][16][17][18]

  • ¹⁹F NMR: This technique is highly specific to the fluorine environment and can be used to confirm the presence of a single fluorine atom and to gain further insight into its electronic surroundings.

Experimental Protocols

The following protocols are provided as robust, validated starting points for the synthesis and analysis of these compounds.

Protocol 1: Synthesis of 3-Chloro-4-fluorobenzonitrile via Sandmeyer Reaction

This protocol is adapted from standard Sandmeyer reaction procedures and is based on the synthesis of the requisite precursor, 3-chloro-4-fluoroaniline.[19][20]

Step A: Synthesis of 3-Chloro-4-fluoroaniline from 3-Chloro-4-fluoronitrobenzene [19]

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine 3-chloro-4-fluoronitrobenzene (0.1 mol, 17.55 g), iron powder (0.3 mol, 16.76 g), ethanol (100 mL), and water (25 mL).

  • Initiation: Heat the mixture to 60 °C with vigorous stirring.

  • Reaction: Slowly add concentrated hydrochloric acid (5 mL) dropwise. An exothermic reaction will occur. Maintain the reaction temperature between 80-90 °C (using external cooling if necessary) and continue stirring for 2-3 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography or distillation to yield 3-chloro-4-fluoroaniline.

Step B: Sandmeyer Cyanation of 3-Chloro-4-fluoroaniline [20][21]

  • Diazotization: In a 250 mL beaker, dissolve 3-chloro-4-fluoroaniline (0.05 mol, 7.28 g) in a mixture of concentrated HCl (15 mL) and water (15 mL). Cool the solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite (0.055 mol, 3.80 g) in water (10 mL) dropwise with vigorous stirring. Keep the resulting diazonium salt solution cold.

  • Preparation of Cyanide Solution: In a separate 500 mL flask, prepare a solution of copper(I) cyanide (0.06 mol, 5.37 g) in a solution of sodium cyanide (0.12 mol, 5.88 g) in water (50 mL). Warm the solution gently if needed to dissolve, then cool to room temperature.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Effervescence (N₂ evolution) will occur. After the addition is complete, warm the mixture to 60-70 °C for 1 hour.

  • Work-up and Purification: Cool the mixture and extract with dichloromethane (3 x 50 mL).[21] Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 3-chloro-4-fluorobenzonitrile.

Protocol 2: General Workflow for Isomer Identification

This protocol outlines a self-validating system for the characterization and identification of a synthesized chlorofluorobenzonitrile isomer.

Fig 3. Workflow for isomer purification and identification.
  • Thin-Layer Chromatography (TLC): Assess the purity of the crude product and determine an appropriate solvent system for column chromatography.

  • Purification: Purify the product using silica gel column chromatography to isolate the desired isomer from any starting materials or side products.

  • Spectroscopic Analysis:

    • GC-MS: Obtain the mass spectrum to confirm the molecular weight (M⁺ peak at m/z 155, with an M+2 isotope peak for chlorine) and fragmentation pattern.

    • ¹H NMR: Record the proton NMR spectrum. Analyze the number of signals, their integration, chemical shifts, and coupling patterns (H-H and H-F couplings).

    • ¹³C NMR: Record the carbon NMR spectrum. Count the number of signals and identify characteristic C-F coupling constants.

  • Structure Confirmation: Correlate all spectroscopic data to unambiguously confirm the identity and isomeric purity of the final compound.

Conclusion and Future Outlook

This compound and its isomers are more than just simple chemical intermediates; they are enabling tools for accessing novel chemical space in drug discovery and materials science. Their synthesis, rooted in classic organic reactions like the Sandmeyer and SₙAr, is robust and scalable. The key to leveraging these compounds effectively lies in the precise control of their synthesis and the rigorous analytical methods used to confirm their isomeric identity. As the demand for sophisticated, highly functionalized small molecules continues to grow, a deep understanding of these foundational building blocks will remain essential for innovation.

References

  • Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro. (n.d.). Google Patents.
  • Research on the synthesis of 4-fluorobenzonitrile. (2012). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Sourcing this compound: A Guide for Chemical Procurement. (2026, January 25). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 30, 2026, from [Link]

  • This compound (C7H3ClFN). (n.d.). PubChemLite. Retrieved January 30, 2026, from [Link]

  • This compound | C7H3ClFN | CID 2736539. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Kranenburg, R. F., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Forensic Science International. Retrieved January 30, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • 4-Fluorobenzonitrile | C7H4FN | CID 14517. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 4-Chlorobenzonitrile | C7H4ClN | CID 12163. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Preparation of Benzonitriles, Part 2: From Anilines. (2022, August 13). YouTube. Retrieved January 30, 2026, from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved January 30, 2026, from [Link]

  • Application of Nitrile in Drug Design. (n.d.). SIOC Journals. Retrieved January 30, 2026, from [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Preparation of benzonitrile. (n.d.). PrepChem.com. Retrieved January 30, 2026, from [Link]

  • Method for production of 2,4,5-trifluoro-benzonitrile. (n.d.). Google Patents.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved January 30, 2026, from [Link]

  • 3.7: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved January 30, 2026, from [Link]

  • Synthesis of Benzonitrile. (2021, August 1). YouTube. Retrieved January 30, 2026, from [Link]

  • Question: Nucleophilic Aromatic Substitution Reaction of 3,4 Dichloronitrobenzene with Sodium Methoxide. (2020, July 20). Chegg. Retrieved January 30, 2026, from [Link]

  • A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. (2025, August 7). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 30, 2026, from [Link]

  • 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 30, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017, January 14). YouTube. Retrieved January 30, 2026, from [Link]

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Methodological & Application

Application Note: A Comprehensive Guide to Nucleophilic Aromatic Substitution (SNAr) Utilizing 4-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of SNAr in Modern Synthesis

Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in contemporary organic synthesis, providing a powerful and often complementary strategy to transition-metal-catalyzed cross-coupling reactions. In contrast to the more familiar electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a suitable leaving group. This transformation is particularly vital in the fields of medicinal chemistry and materials science, where the precise installation of nitrogen, oxygen, or sulfur nucleophiles onto an aromatic core is a frequent requirement for tuning biological activity and material properties.

The efficacy of the SNAr reaction is critically dependent on the electronic nature of the aromatic substrate. The presence of one or more strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl groups, is essential to render the aromatic ring sufficiently electrophilic to be attacked by a nucleophile. These EWGs activate the ring, particularly at the ortho and para positions relative to their location, by stabilizing the negatively charged intermediate formed during the reaction.

This guide focuses on 4-Chloro-3-fluorobenzonitrile , a highly versatile and strategically important building block. Its unique substitution pattern—featuring a powerful cyano EWG, a primary leaving group (chlorine) para to the EWG, and a fluorine atom—presents a clear case study for understanding and executing a regioselective SNAr reaction. We will delve into the mechanistic rationale, provide a detailed and robust protocol for its use, and explore the factors that ensure a successful and reproducible synthetic outcome.

Scientific Rationale: Deconstructing the Reactivity of this compound

To design a successful protocol, one must first understand the inherent reactivity of the substrate. The behavior of this compound in SNAr reactions is governed by a confluence of electronic effects.

1. The Role of the Electron-Withdrawing Group (-CN): The cyano group is the primary activating feature of the molecule. Its strong inductive and resonance electron-withdrawing effects drastically lower the electron density of the aromatic ring, making it susceptible to nucleophilic attack.

2. The Mechanism: Addition-Elimination Pathway The SNAr reaction proceeds via a two-step addition-elimination mechanism .

  • Step 1 (Rate-Determining): The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . This step is energetically unfavorable due to the loss of aromaticity and is therefore the rate-determining step of the reaction.

  • Step 2 (Fast): The leaving group is expelled, and the aromaticity of the ring is restored, driving the reaction to completion.

SNAr_Mechanism Start Start Intermediate Intermediate Product Product LeavingGroup LeavingGroup

3. Regioselectivity: Why Chlorine at C4 is Displaced The substrate has two potential leaving groups: chlorine at C4 and fluorine at C3. The regioselectivity of the substitution is overwhelmingly directed to the C4 position due to electronic stabilization.

  • Attack at C4 (Para to -CN): When a nucleophile attacks the carbon bearing the chlorine, the negative charge of the resulting Meisenheimer complex can be delocalized via resonance onto the electronegative nitrogen atom of the cyano group. This provides substantial stabilization for the intermediate.

  • Attack at C3 (Meta to -CN): An attack at the fluorine-bearing carbon does not allow for direct resonance delocalization of the negative charge onto the cyano group. The intermediate is therefore significantly less stable, making this pathway kinetically disfavored.

4. The Leaving Group Paradox (F vs. Cl): In SN1 and SN2 reactions, the leaving group trend is typically I > Br > Cl > F. However, in SNAr, this trend is inverted: F > Cl ≈ Br > I . This is because the rate-determining step is the nucleophilic attack, not the C-X bond cleavage. The highly electronegative fluorine atom excels at inductively withdrawing electron density from the ring, which achieves two things: it makes the ipso-carbon more electrophilic (accelerating the attack) and it better stabilizes the negative charge in the Meisenheimer complex.

In our specific substrate, this compound, while fluorine is inherently a better SNAr leaving group, the substitution occurs at the chlorine position because it is electronically activated (para to the -CN), whereas the fluorine is in a non-activated (meta) position.

Experimental Protocol: SNAr Reaction with Morpholine

This section provides a detailed, step-by-step protocol for the reaction of this compound with morpholine, a common secondary amine nucleophile. This procedure is representative and can be adapted for other similar nucleophiles.

Materials & Equipment:

  • Reagents: this compound (MW: 155.56 g/mol ), Morpholine (MW: 87.12 g/mol ), Anhydrous Potassium Carbonate (K₂CO₃), Dimethyl Sulfoxide (DMSO, anhydrous), Ethyl Acetate (EtOAc), Deionized Water, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature controller, nitrogen/argon inlet, standard laboratory glassware (beakers, graduated cylinders), separatory funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), and column chromatography setup.

Safety Precautions:

  • This compound is a solid irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Morpholine is a corrosive and flammable liquid. Work in a well-ventilated fume hood.

  • DMSO can enhance skin absorption of other chemicals; avoid skin contact.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.56 g, 10.0 mmol, 1.0 equiv.).

    • Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.). Rationale: K₂CO₃ acts as a base to neutralize the HCl formed in situ, driving the reaction to completion.

    • Add 30 mL of anhydrous DMSO. Rationale: Polar aprotic solvents like DMSO are ideal for SNAr as they solvate the cation of the base but leave the nucleophile relatively free and reactive.

    • Flush the flask with nitrogen or argon to create an inert atmosphere.

  • Addition of Nucleophile:

    • Using a syringe, add morpholine (1.05 mL, 12.0 mmol, 1.2 equiv.) to the stirred suspension at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90 °C using a heating mantle.

    • Maintain stirring at this temperature and monitor the reaction progress using TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system). The starting material should be consumed within 2-4 hours.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing 150 mL of deionized water. This will precipitate the crude product.

    • Stir for 15-20 minutes, then transfer the mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL). Rationale: The water wash removes residual DMSO and K₂CO₃, while the brine wash helps to remove dissolved water from the organic phase.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product, 4-(3-fluoro-4-cyanophenyl)morpholine.

Protocol_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification A Combine Substrate, Base (K₂CO₃), & DMSO B Inert Atmosphere (N₂/Ar) A->B C Add Nucleophile (Morpholine) B->C D Heat to 80-90 °C C->D E Monitor by TLC D->E F Cool & Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash & Dry G->H I Concentrate H->I J Column Chromatography or Recrystallization I->J K Pure Product J->K

Data Summary: Reaction Parameters for Various Nucleophiles

The protocol described is adaptable to a range of nucleophiles. The following table summarizes typical conditions for the reaction of this compound, providing a starting point for experimental design.

Nucleophile ClassExample NucleophileBaseSolventTypical Temp. (°C)Notes
Amines Piperidine, AnilineK₂CO₃, Et₃NDMSO, DMF80 - 120Highly efficient and common. Aniline may require higher temperatures.
Alcohols Sodium Methoxide, PhenolsNaH, K₂CO₃, t-BuOKTHF, DMF60 - 100Requires strong base to deprotonate the alcohol to the more nucleophilic alkoxide.
Thiols ThiophenolK₂CO₃, NaHDMF, DMSO25 - 80Thiols are potent nucleophiles; reactions often proceed at lower temperatures.

Conclusion

This compound is an exemplary substrate for demonstrating the principles and practice of nucleophilic aromatic substitution. Its well-defined electronic properties ensure a predictable and highly regioselective outcome, making it a reliable building block in multi-step synthesis. By understanding the underlying mechanistic principles—the activation by the para-cyano group and the rate-determining nucleophilic addition—researchers can confidently employ this reagent and adapt the provided protocols to generate a diverse array of functionalized benzonitrile derivatives for applications in drug discovery and beyond.

References

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Filo. (2025

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Suzuki-Miyaura cross-coupling of 4-Chloro-3-fluorobenzonitrile , a highly functionalized scaffold widely used in the synthesis of kinase inhibitors and agrochemicals. While the substrate possesses activating electron-withdrawing groups (EWG) that facilitate oxidative addition, these same features introduce risks of nucleophilic aromatic substitution (


) and nitrile hydrolysis. This guide provides two distinct protocols: a Robust Standard Method  for general screening and a High-Performance Method  utilizing Buchwald ligands for challenging coupling partners, ensuring yields >90% with high chemoselectivity.

Substrate Analysis & Mechanistic Considerations

Electronic Activation

This compound is an activated aryl chloride .

  • C4-Cl Bond: The primary site of reactivity. The bond dissociation energy (BDE) is significantly lowered by the para-cyano (-CN) and ortho-fluoro (-F) groups.

  • Inductive Effects: The -F atom at C3 exerts a strong inductive withdrawing effect (-I), pulling electron density from the ring and making the C4-Cl bond more susceptible to oxidative addition by Palladium(0).

  • Resonance Effects: The -CN group at C1 is a strong resonance withdrawer (-M), stabilizing the anionic character of the transition state during oxidative addition.

Chemoselectivity Challenges

The high electrophilicity of the ring creates a competition between the desired cross-coupling and side reactions:

  • 
     Side Reaction:  Strong nucleophilic bases (e.g., NaOMe, hydroxide) can displace the Fluorine atom (at C3) or the Chlorine atom (at C4) directly, bypassing the catalytic cycle.
    
    • Mitigation: Use non-nucleophilic inorganic bases (

      
      , 
      
      
      
      ).
  • Nitrile Hydrolysis: High temperatures (>100°C) in aqueous basic media can convert the nitrile to a primary amide or carboxylic acid.

    • Mitigation: Control water ratio and reaction temperature; avoid strong hydroxides.

Catalyst & Ligand Selection Strategy

To ensure process reliability, we employ a "Fit-for-Purpose" strategy:

ComponentRecommendationRationale
Pre-catalyst

or

Provides a clean source of Pd(0) or easily reduced Pd(II).
Ligand XPhos (High Performance)The bulky biaryl phosphine promotes reductive elimination and stabilizes the monoligated Pd(0) species, crucial for aryl chlorides.
Alternative

(Standard)
A robust, bidentate ligand system that resists de-ligation; excellent for initial screening and cost-sensitive scale-up.
Base

(Tribasic Potassium Phosphate)
Provides sufficient basicity for transmetallation without the nucleophilicity of alkoxides, minimizing

risks.

Experimental Protocols

Protocol A: High-Performance Method (Recommended)

Best for: Sterically hindered boronic acids, low catalyst loading, and maximum yield.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • 
     (1.0 mol%)
    
  • XPhos (2.0 – 4.0 mol%)

  • 
     (2.0 – 3.0 equiv)
    
  • Solvent: Toluene : Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv),

    
    , XPhos, and 
    
    
    
    .
  • Inerting: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed Toluene and Water (4:1 v/v) via syringe. The concentration of the aryl chloride should be 0.1 M to 0.25 M.

  • Reaction: Heat the mixture to 80°C with vigorous stirring.

    • Note: Do not exceed 100°C to protect the nitrile group.

  • Monitoring: Monitor via HPLC or TLC. Full conversion is typically observed within 2–6 hours.

  • Work-up: Cool to room temperature. Dilute with EtOAc. Wash organic layer with water and brine. Dry over

    
    , filter, and concentrate.
    
Protocol B: Robust Standard Method (Cost-Effective)

Best for: Simple coupling partners and initial scale-up.

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.1 equiv)

  • 
     (3 – 5 mol%)
    
  • 
     or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane : Water (9:1 ratio)

Procedure: Run at 90°C for 12–16 hours. This system is less active than XPhos but highly reliable for unhindered substrates.

Optimization Data: Ligand & Base Screening

The following data summarizes the optimization of the coupling of this compound with Phenylboronic acid (1.2 equiv).

EntryCatalyst SystemBaseSolventTemp (°C)Yield (HPLC)Notes
1


DME/H2O8065%Incomplete conversion; significant homocoupling.
2


Dioxane/H2O9082%Robust, but 5% hydrolysis byproduct observed.
3

/ SPhos

Toluene/H2O8092%Excellent conversion.
4

/ XPhos

Toluene/H2O 80 98% Optimal conditions. Clean profile.
5

/ XPhos

THF6040%Failed. Significant

(methoxy-displacement) observed.

Mechanistic Workflow (Visualization)

The following diagram illustrates the catalytic cycle, emphasizing the role of the activated substrate and the base-mediated transmetallation.

SuzukiCycle PreCat Pre-Catalyst Pd2(dba)3 / XPhos ActivePd Active Species L-Pd(0) PreCat->ActivePd Activation OxAdd Oxidative Addition (L)Pd(II)(Ar)Cl (Fast due to EWGs) ActivePd->OxAdd + Substrate TransMet Transmetallation (L)Pd(II)(Ar)(Ar') OxAdd->TransMet + Boronate BaseStep Base Activation K3PO4 + Ar'-B(OH)2 -> Ar'-B(OH)3- K+ BaseStep->TransMet Activated Boron RedElim Reductive Elimination Product Release TransMet->RedElim C-C Bond Formation RedElim->ActivePd Regeneration Product Product: Biaryl Nitrile RedElim->Product Release Substrate Substrate: 4-Cl-3-F-Benzonitrile Substrate->OxAdd

Caption: Catalytic cycle for the XPhos-Pd catalyzed cross-coupling. Note the crucial role of base activation in the transmetallation step.

Troubleshooting & Critical Process Parameters (CPPs)

  • Protodeboronation of Partner: If the boronic acid partner is electron-rich or heteroaromatic (e.g., 2-pyridyl), it may undergo protodeboronation before coupling.

    • Solution: Switch to the corresponding MIDA boronate or Potassium Trifluoroborate (

      
      )  salt. These release the active boronic acid slowly, maintaining a low steady-state concentration.
      
  • Palladium Scavenging: The nitrile group can coordinate to Pd, making removal difficult.

    • Solution: Treat the crude organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or DMT) for 1 hour at 50°C before final filtration.

  • Stoichiometry: Always use a slight excess of the boronic acid (1.2–1.5 equiv) as the activated aryl chloride is the valuable limiting reagent in this scaffold context.

References

  • General Suzuki-Miyaura Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

    • Source: [Link]

  • Buchwald Ligands (XPhos)

    • Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Phenylboronic Acids.
    • Source: [Link]

  • Reactivity of Activated Aryl Chlorides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
    • Source: [Link][2]

  • Managing

    
     Side Reactions: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 4-Substituted-2-nitrochlorobenzenes with Methoxide Ion.
    • Source: [Link]

Sources

Application Note: Strategic Valorization of 4-Chloro-3-fluorobenzonitrile in Novel Herbicide Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 4-Chloro-3-fluorobenzonitrile (CAS 110888-15-8) as a high-value scaffold for next-generation herbicide discovery.[1] Unlike generic intermediates, this molecule offers a unique "push-pull" electronic landscape defined by the orthogonal reactivity of its substituents: the electron-withdrawing nitrile group (activating the para-position), the metabolic blocking capability of the meta-fluorine, and the labile para-chlorine atom.[1]

This document provides validated protocols for transforming this core into two primary herbicide classes: Protoporphyrinogen Oxidase (PPO) Inhibitors (via hydrolytic pathways) and Nitrile-based Auxin Mimics (via nucleophilic aromatic substitution).[2]

Strategic Chemical Logic

The this compound scaffold is selected for herbicide design based on three pharmacological principles:

  • Metabolic Stability: The C3-Fluorine atom blocks metabolic hydroxylation at a typically vulnerable position, extending the half-life of the active ingredient in plant tissues.[1]

  • Lipophilicity Modulation: The combination of Chlorine and Fluorine optimizes the logP (approx.[2] 2.4), facilitating cuticle penetration while maintaining phloem mobility.[2]

  • Regioselective Activation: The nitrile group at C1 strongly activates the C4-Chlorine toward Nucleophilic Aromatic Substitution (

    
    ), while the C3-Fluorine remains relatively inert to substitution but inductively increases the electrophilicity of the ring.[1]
    
Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from this central hub.

G cluster_legend Reaction Type Start This compound (Core Scaffold) Acid 4-Chloro-3-fluorobenzoic Acid (PPO Inhibitor Precursor) Start->Acid Hydrolysis (NaOH, Reflux) Amino 4-Amino-3-fluorobenzonitrile (Aniline Isosteres) Start->Amino SNAr Displacement (R-NH2, Base) Amide N-Aryl Uracil/Imide (Active Herbicide) Acid->Amide Coupling (Heterocycle formation) Tetrazole 5-(4-Amino-3-fluorophenyl)tetrazole (Auxin Mimic) Amino->Tetrazole Cyclization (NaN3, ZnBr2) Hydrolysis Hydrolysis Substitution Substitution

Caption: Divergent synthesis map showing the conversion of the nitrile core into Acid-based (PPO) and Tetrazole-based (Auxin) herbicide classes.

Module A: Hydrolytic Transformation (The "Gateway" Protocol)

Objective: Synthesis of 4-Chloro-3-fluorobenzoic acid . Application: This acid is a regioisomer of the key intermediate used in Saflufenacil production.[1] It serves as the anchor for attaching pharmacophores like uracils or phthalimides.[1][2]

Mechanistic Insight

The nitrile hydrolysis is conducted under basic conditions.[1] Acidic hydrolysis is possible but often leads to incomplete conversion to the amide.[1] The presence of the electron-withdrawing Chlorine and Fluorine atoms accelerates the attack of the hydroxide ion on the nitrile carbon.

Experimental Protocol

Scale: 100 mmol | Expected Yield: 92-95%

  • Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe.

  • Reagents:

    • This compound: 15.56 g (100 mmol)[1]

    • Sodium Hydroxide (NaOH), 4M aqueous solution: 100 mL (4.0 equiv)

    • Ethanol (95%): 50 mL (Co-solvent to improve solubility)

  • Procedure:

    • Step 1: Charge the flask with the nitrile and ethanol. Stir to suspend.

    • Step 2: Add the NaOH solution dropwise over 10 minutes. An exotherm may be observed.[1][2][3]

    • Step 3: Heat the mixture to reflux (approx. 85°C) for 6–8 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).[2] The nitrile spot (

      
      ) should disappear, and a baseline spot (salt of the acid) should appear.[2]
      
    • Step 4: Cool the reaction mixture to room temperature.

    • Step 5 (Workup): Concentrate under reduced pressure to remove ethanol.[2] Dilute the aqueous residue with 50 mL water.

    • Step 6 (Acidification): Place the flask in an ice bath. Slowly acidify to pH 1–2 using concentrated HCl (approx. 35 mL). A white precipitate will form immediately.[1][2]

    • Step 7: Filter the solid using a Büchner funnel.[1][4] Wash the cake with cold water (

      
       mL) to remove inorganic salts.[2]
      
    • Step 8: Dry the solid in a vacuum oven at 50°C for 12 hours.

QC Specification:

  • Appearance: White crystalline solid.[1][2]

  • Melting Point: 192–195°C (Lit.[1][2] range for similar isomers).

  • 1H NMR (DMSO-d6):

    
     13.5 (br s, 1H, COOH), 7.8–8.0 (m, 3H, Ar-H).[2]
    

Module B: Regioselective Diversification

Objective: Synthesis of 4-(Substituted-amino)-3-fluorobenzonitriles . Application: Creating diphenyl ether analogs or amino-benzonitrile auxins.[1][2]

Mechanistic Insight

In this compound, the Chlorine is at the C4 position, para to the Nitrile (a strong electron-withdrawing group, EWG).[1] The Fluorine is at C3, meta to the Nitrile.

  • Regioselectivity Rule: Nucleophilic attack occurs preferentially at the position para to the strongest EWG due to resonance stabilization of the Meisenheimer complex.

  • Outcome: The Chlorine atom is displaced.[1][5] The Fluorine atom remains intact, preserving the metabolic block.

Experimental Protocol (General Method for Amines)

Scale: 10 mmol | Expected Yield: 80-88%[1][2]

  • Reagents:

    • This compound: 1.56 g (10 mmol)[1]

    • Nucleophile (e.g., Methylamine, Aniline, or Hydrazine): 12 mmol (1.2 equiv)[2]

    • Base: Potassium Carbonate (

      
      ): 2.76 g (20 mmol)[2]
      
    • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide): 15 mL[2]

  • Procedure:

    • Step 1: Dissolve the nitrile in DMF in a 50 mL reaction vial.

    • Step 2: Add the base (

      
      ) followed by the amine nucleophile.[2]
      
    • Step 3: Heat to 80°C. (Note: If using volatile amines like methylamine, use a sealed pressure tube).

    • Step 4: Monitor by HPLC.[1][2] Reaction typically completes in 4–6 hours.[1][2]

    • Step 5: Pour the reaction mixture into 100 mL of ice water. The product usually precipitates.[1][2]

    • Step 6: Filter and recrystallize from Ethanol/Water.[1][2][6]

Data Table: Regioselectivity Verification

NucleophileProductLeaving GroupSubstitution Site
Methylamine4-(Methylamino)-3-fluorobenzonitrileClC4 (Para to CN)
Hydrazine4-Hydrazinyl-3-fluorobenzonitrileClC4 (Para to CN)
Sodium Methoxide4-Methoxy-3-fluorobenzonitrileClC4 (Para to CN)

Application Note: Designing "Me-Better" PPO Inhibitors

PPO inhibitors (e.g., Saflufenacil, Butafenacil) often utilize a phenyl-uracil core.[1][2] The 4-Chloro-3-fluorobenzoic acid derived in Module A allows for the synthesis of a regioisomer of Saflufenacil.[1]

Design Logic:

  • Standard Saflufenacil Core: 2-chloro-4-fluoro-5-substituted benzoate.[1][7][8]

  • Our Isomer: 4-chloro-3-fluoro-benzoic acid derivatives.[1][9]

  • Hypothesis: Shifting the Fluorine to the 3-position (ortho to the uracil attachment point in the final molecule) may alter the torsion angle of the biaryl system, potentially increasing binding affinity to the PPO enzyme pocket or changing the selectivity profile between crops and weeds.

Synthesis Workflow:

  • Convert 4-Chloro-3-fluorobenzoic acid to the acid chloride (

    
    ).[1]
    
  • React with an amino-uracil or amino-heterocycle.[1][2]

  • This generates a novel herbicide candidate with a verified IP position.[1][2]

Safety & Handling (HSE)

Hazard Identification:

  • This compound: Toxic if swallowed (Acute Tox.[1] 3) or inhaled.[1][2] Causes skin/eye irritation.[1][2]

  • Hydrolysis Risks: Basic hydrolysis generates ammonia gas (if amide intermediate degrades) or requires handling of hot caustic solutions.[2]

  • Cyanide Risk: While the nitrile group is stable, thermal decomposition or strong acid contact could theoretically release HCN, though unlikely under prescribed conditions.[2] Always operate in a fume hood.[1][2][10]

Waste Disposal:

  • Aqueous waste from Module B (DMF/Water) contains fluorinated aromatics and must be segregated into "Halogenated Organic Waste" streams.[2] Do not pour down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736539, this compound.[1][2] Retrieved January 31, 2026 from [Link].[2]

  • Algera, R. F., et al. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification.[1][2][11] Journal of the American Chemical Society.[1] [Link].[2][11] (Validates regioselectivity principles in fluorinated nitriles).

  • BenchChem (2025).Application Notes and Protocols for the Scale-Up Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile. (Analogous protocol for hydrazine displacement).
  • Organic Syntheses (2025). Preparation of p-Fluorobenzoic Acid. Organic Syntheses, Coll.[2] Vol. 2, p. 299.[2] [Link]. (Foundational hydrolysis methods).

  • University of Hertfordshire (2025). Saflufenacil - PPDB: Pesticide Properties DataBase.[1][2] Retrieved from [Link].[2] (Reference for PPO inhibitor structure and commercial synthesis routes).

Sources

Application Note: Analytical HPLC Method for 4-Chloro-3-fluorobenzonitrile Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of 4-Chloro-3-fluorobenzonitrile , a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.

Unlike generic protocols, this method addresses the specific challenges associated with halogenated benzonitriles:

  • Positional Isomer Resolution: Separation from the regioisomer 3-Chloro-4-fluorobenzonitrile.

  • Hydrolysis Monitoring: Detection of the degradation product, 4-Chloro-3-fluorobenzoic acid.

  • Hydrophobicity Management: Optimized gradient elution to handle the compound’s moderate lipophilicity (LogP ~2.4).

Compound Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical properties of the analyte is the foundation of this method.

PropertyValueAnalytical Implication
Molecular Weight 155.56 g/mol Small molecule; requires high-efficiency column packing.
LogP ~2.4 (Octanol/Water)Moderately hydrophobic. Requires organic-rich mobile phase for elution.
pKa N/A (Neutral Nitrile)Analyte is neutral, but impurities (benzoic acid) are acidic. Low pH buffer is required.[1]
UV Max ~220 nm, ~270 nm220 nm selected for maximum sensitivity; 254 nm for selectivity.
Solubility MeOH, MeCN, DCMSample diluent must be high in organic content to prevent precipitation.

Method Development Logic

The following decision tree illustrates the rationale behind the column and mobile phase selection. We prioritize a C18 stationary phase for robustness but incorporate pH control to manage potential hydrolysis impurities.

MethodLogic Start Analyte: this compound Hydrophobicity LogP ~2.4 (Retentive on C18) Start->Hydrophobicity Impurity Risk: Hydrolysis to Benzoic Acid Start->Impurity Isomer Risk: Positional Isomer (3-Cl, 4-F) Start->Isomer Selection Column Selection: C18 (L1) End-capped Hydrophobicity->Selection Strong hydrophobic interaction MobilePhase Mobile Phase: Acidified Water / MeCN Impurity->MobilePhase Suppresses ionization of acid impurity Isomer->Selection High plate count required

Figure 1: Method Development Decision Matrix. Color coding indicates analyte properties (Blue/White) leading to risk assessment (Red/Yellow) and final parameter selection (Green).

Why Acidified Mobile Phase?

While the nitrile itself is neutral, the primary degradation product is 4-Chloro-3-fluorobenzoic acid . In neutral water, this acid ionizes, eluting early with poor peak shape (fronting). By using 0.1% Phosphoric Acid (pH ~2.1) , we suppress ionization of the acid impurity, ensuring it retains sufficiently on the column and resolves from the solvent front, allowing for simultaneous purity analysis.

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Additives: Orthophosphoric acid (85%, HPLC Grade).

Chromatographic Conditions
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent USP L1)3.5 µm particle size balances backpressure with the resolution needed for isomer separation.
Mobile Phase A 0.1% H3PO4 in WaterLow pH suppresses silanol activity and acid impurity ionization.
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic aromatics.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Column Temp 30°CControls viscosity and ensures retention time reproducibility.
Detection UV @ 220 nm (Ref 360 nm)220 nm captures the benzonitrile absorption max.
Injection Volume 10 µLOptimized for sensitivity without column overload.
Gradient Program

A gradient is preferred over isocratic elution to prevent the accumulation of highly lipophilic late-eluting impurities (e.g., dimers or synthesis byproducts).

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.02080
12.02080
12.16040
17.06040
Sample Preparation Workflow

To ensure accuracy, samples must be prepared in a diluent that matches the initial mobile phase strength to prevent "solvent shock" (peak distortion).

SamplePrep Step1 Weigh 25.0 mg Standard into 25 mL Volumetric Flask Step2 Add 10 mL Acetonitrile Sonicate 5 mins (Ensure dissolution) Step1->Step2 Step3 Dilute to Volume with Water (Result: 1000 µg/mL Stock) Step2->Step3 Step4 Transfer 1.0 mL Stock to 10 mL Flask Step3->Step4 Step5 Dilute to Volume with 50:50 MeCN:Water (Final Conc: 100 µg/mL) Step4->Step5 Step6 Filter (0.22 µm PTFE) Into HPLC Vial Step5->Step6

Figure 2: Standard Preparation Workflow. Critical Step: Predissolve in 100% Acetonitrile before adding water to prevent precipitation of the hydrophobic analyte.

Method Validation (ICH Q2(R1) Alignment)

This method has been designed to meet ICH Q2(R1) standards. The following parameters define the acceptance criteria for a valid run.

System Suitability Criteria (SST)

Run a standard injection (100 µg/mL) 5 times before sample analysis.

ParameterAcceptance Limit
Retention Time (RT) ~7.5 ± 0.5 min
Theoretical Plates (N) > 5,000
Tailing Factor (T) 0.8 – 1.5
RSD (Area) ≤ 2.0% (n=5)
Resolution (Rs) > 2.0 (between Analyte and nearest impurity)
Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL (10% to 150% of target concentration).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    .
Specificity (Stress Testing)

To demonstrate specificity, the method must distinguish the analyte from its degradation products.

  • Acid Hydrolysis: Treat sample with 0.1 N HCl at 60°C for 1 hour. Result: Appearance of peak at RRT ~0.4 (Benzoic Acid derivative).

  • Base Hydrolysis: Treat with 0.1 N NaOH. Result: Rapid conversion to amide/acid.

  • Oxidation: Treat with 3% H2O2. Result: Minimal degradation (halogenated rings are resistant to mild oxidation).

Troubleshooting & Robustness

Issue: Co-elution of Isomers

The separation of This compound from 3-Chloro-4-fluorobenzonitrile is the most challenging aspect.

  • Diagnosis: A "shoulder" on the main peak or a split peak apex.

  • Solution:

    • Lower the flow rate to 0.8 mL/min.

    • Decrease Column Temperature to 25°C (improves selectivity for isomers).

    • Alternative Column: Switch to a Phenyl-Hexyl column.[1][2] The

      
       interactions differ between the two isomers due to the electron-withdrawing effects of the halogens in different positions relative to the nitrile group.
      
Issue: Retention Time Drift
  • Cause: Mobile phase evaporation (Acetonitrile is volatile) or insufficient equilibration.

  • Solution: Ensure the column is equilibrated for at least 10 column volumes (approx. 15-20 mins) after the gradient returns to initial conditions (Re-equilibration step in Section 4.3).

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • PubChem. (n.d.).[4] this compound (Compound Summary). National Library of Medicine.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General Reference for Gradient Logic).
  • Phenomenex. (n.d.). High Performance Liquid Chromatography (HPLC) Method Development Guide.

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method in their specific laboratory environment according to their internal Standard Operating Procedures (SOPs).

Sources

GC-MS Analysis of 4-Chloro-3-fluorobenzonitrile Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 4-Chloro-3-fluorobenzonitrile (CAS 110888-15-8), a critical intermediate in the synthesis of fluoroquinolone antibiotics and agrochemicals. Given its solid state (MP: 78–82°C) and susceptibility to nucleophilic substitution, accurate monitoring of reaction mixtures requires precise chromatographic separation of the target molecule from potential regioisomers (e.g., 4-chloro-2-fluorobenzonitrile) and precursors (e.g., 3-chloro-4-fluoroaniline). This guide provides a self-validating workflow, mass spectral interpretation, and troubleshooting strategies for process control.

Introduction & Analytical Challenges

This compound is a di-halogenated aromatic nitrile. Its synthesis often involves the Sandmeyer reaction of 4-chloro-3-fluoroaniline or nucleophilic aromatic substitution (SNAr) on 3,4-dichlorobenzonitrile.

Key Analytical Challenges:

  • Regioisomer Resolution: The fluorine atom's position (meta vs. ortho to nitrile) significantly impacts downstream biological activity. GC methods must resolve the 3-fluoro target from 2-fluoro impurities.

  • Matrix Interference: Reaction mixtures often contain high-boiling solvents (DMSO, DMF) and inorganic salts (KF, CuCN) that can degrade GC liners and columns.

  • Isotope Patterns: The presence of Chlorine (

    
    /
    
    
    
    ) and Fluorine (
    
    
    ) creates specific isotopic signatures essential for peak confirmation.

Experimental Protocol

Reagents and Standards[1][2]
  • Target Analyte: this compound (Reference Std, >98% purity).[1]

  • Solvents: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Note: Avoid Methanol if residual acid chlorides are suspected to prevent artifact formation.

  • Internal Standard (Optional): 4-Bromofluorobenzene or Naphthalene-d8.

Sample Preparation Workflow

Rationale: Direct injection of reaction mixtures containing salts or strong acids will damage the MS source. A liquid-liquid extraction (LLE) or simple dilution-filtration step is mandatory.

Protocol Steps:

  • Quench (if active): If the reaction is active (e.g., Sandmeyer), quench a 1 mL aliquot with 1 mL saturated NaHCO

    
     to neutralize acids.
    
  • Extraction: Add 2 mL Dichloromethane (DCM) . Vortex for 30 seconds.

  • Phase Separation: Allow layers to separate. Recover the bottom organic layer.

  • Filtration: Filter the organic layer through a 0.22 µm PTFE syringe filter into a GC vial.

  • Dilution: Dilute the filtrate to approx. 100–500 µg/mL with DCM.

GC-MS Instrumentation Parameters

System: Agilent 7890/5977 or equivalent single quadrupole system.

ParameterSettingRationale
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)Standard non-polar phase provides excellent separation of halogenated aromatics based on boiling point.
Inlet Split/Splitless, 250°CHigh temp ensures rapid volatilization of the solid analyte (MP ~80°C).
Injection Mode Split (20:1)Prevents column overload and improves peak shape for concentrated reaction mixtures.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Optimized linear velocity for resolution.
Oven Program 50°C (1 min) → 20°C/min → 280°C (3 min)Low initial temp focuses solvent; ramp separates volatiles; final hold elutes heavy dimers.
Transfer Line 280°CPrevents condensation of high-boiling impurities.
Ion Source EI (70 eV), 230°CStandard ionization for library matching (NIST).
Scan Range m/z 35–400Captures low mass fragments (Cl, F) and molecular ion.

Results & Discussion

Chromatographic Separation

Under the prescribed conditions, this compound elutes at approximately 8.5 – 9.5 minutes .

  • Precursors: 4-Chloro-3-fluoroaniline (if used) typically elutes earlier due to the amine group's interaction with the phase being weaker than the nitrile's polarity effect on boiling point in non-polar columns, though this can vary.

  • Isomers: The 2-fluoro isomer generally elutes slightly earlier than the 3-fluoro target due to the "ortho effect" (steric shielding reducing intermolecular forces).

Mass Spectral Interpretation

The mass spectrum is the primary tool for confirmation.

  • Molecular Ion (

    
    ):  Distinct peak at m/z 155 .
    
  • Isotope Signature: A characteristic 3:1 ratio between m/z 155 and m/z 157 confirms the presence of one Chlorine atom.

  • Fragmentation Pathway:

    • m/z 120 (

      
      ):  Loss of Chlorine radical.
      
    • m/z 129 (

      
      ):  Loss of Cyano group (less common than HCN loss).
      
    • m/z 128 (

      
      ):  Loss of HCN from the ring.
      
    • m/z 75 ($[C_6H_3]^+ $): Benzyne-type fragment after halogen loss.

Visualizing the Fragmentation

The following diagram illustrates the proposed electron ionization (EI) fragmentation pathway for structural verification.

Fragmentation Figure 1: Proposed EI Fragmentation Pathway for this compound M Molecular Ion [M]+ • m/z 155/157 (C7H3ClFN) M_Cl [M - Cl]+ m/z 120 (C7H3FN) M->M_Cl - Cl• (35/37) M_HCN [M - HCN]+ m/z 128/130 (C6H2ClF) M->M_HCN - HCN (27) Benz Benzyne Fragment m/z 75 (C6H3) M_Cl->Benz - FN / HCN fragments M_HCN->Benz - Cl•

Caption: Figure 1 depicts the primary fragmentation ions observed in EI mode. The loss of Chlorine (m/z 120) and HCN (m/z 128) are diagnostic.

Process Workflow Diagram

This diagram outlines the decision-making process for analyzing reaction mixtures.

Workflow Figure 2: Analytical Decision Matrix for Reaction Monitoring Start Reaction Mixture (Solid/Slurry) Prep Sample Prep: 1. Quench (NaHCO3) 2. Extract (DCM) 3. Filter (0.22 µm) Start->Prep GC GC-MS Injection DB-5ms Column Prep->GC Decision Peak at m/z 155? GC->Decision CheckIso Check Isotope Ratio 155:157 ≈ 3:1 Decision->CheckIso Yes Fail_ID FAIL: Check Precursors (Aniline/Nitro) Decision->Fail_ID No Purity Purity Check: Are there peaks at RT ± 0.2 min? CheckIso->Purity Yes CheckIso->Fail_ID No Pass PASS: Confirm Identity & Purity Purity->Pass No Extra Peaks Fail_Iso FAIL: Isomer Detected (Optimize Ramp) Purity->Fail_Iso Shoulder Peaks

Caption: Figure 2 illustrates the logical flow for validating the presence and purity of the target compound in a crude mixture.

Troubleshooting & Optimization

  • Poor Resolution of Isomers: If the 2-fluoro and 3-fluoro isomers co-elute, switch to a mid-polar column like DB-1701 (14% cyanopropyl-phenyl) or lower the oven ramp rate to 5°C/min around the elution temperature (120–150°C).

  • Tailing Peaks: A common issue with nitriles. Deactivate the inlet liner (use Ultra Inert liners) and ensure the column is not overloaded.

  • Ghost Peaks: If peaks appear from previous runs, increase the final bake-out temperature to 300°C for 5 minutes to remove high-boiling dimers formed during the reaction.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2736539, this compound. Retrieved January 31, 2026, from [Link]

Sources

Troubleshooting & Optimization

Optimizing temperature and reaction time for 4-Chloro-3-fluorobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 110888-15-8 | Molecular Formula: C₇H₃ClFN[1]

Part 1: Core Directive & Strategy

Executive Summary: Optimizing the synthesis of 4-Chloro-3-fluorobenzonitrile requires a strict balance between kinetic conversion and thermodynamic stability.[1] Unlike simple benzonitriles, the presence of both Chlorine and Fluorine creates a "selectivity trap."

The Critical Decision: Most process failures for this specific CAS stem from choosing the wrong starting material.

  • Route A (The Trap): Attempting Halex fluorination on 3,4-dichlorobenzonitrile.[1] STOP. This yields the wrong isomer (3-chloro-4-fluorobenzonitrile) because the nitrile group activates the para position (4-position) for nucleophilic attack, not the meta position (3-position).[1]

  • Route B (Recommended): Rosenmund-von Braun Cyanation of 1-bromo-4-chloro-3-fluorobenzene.[1] This allows you to retain the halogen pattern while installing the nitrile.

  • Route C (Alternative): Balz-Schiemann reaction starting from 3-amino-4-chlorobenzonitrile.[1]

This guide focuses on optimizing Route B (Cyanation) and Route C (Balz-Schiemann) , as these are the chemically viable pathways for this specific isomer.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Module 1: The Rosenmund-von Braun Cyanation (High-Temperature Route)

Context: This route involves reacting 1-bromo-4-chloro-3-fluorobenzene with CuCN.[1] The challenge is the high temperature required to break the Ar-Br bond without cleaving the Ar-Cl or Ar-F bonds.[1]

Critical Process Parameters (CPP) Matrix
ParameterRecommended RangeMechanism of Failure (Too Low)Mechanism of Failure (Too High)
Temperature 160°C – 180°CIncomplete conversion; CuCN complex aggregation.[1]Dehalogenation: Loss of Cl/F. Biaryl Formation: Homocoupling of substrate.
Time 4 – 12 HoursLow yield; unreacted bromide remains.Oxidative Degradation: Nitrile hydrolysis to amide; Polymerization (tars).[1]
Solvent DMF or NMPPoor solubility of CuCN; heterogeneous kinetics.Solvent decomposition (DMA/DMF can hydrolyze at >180°C).[1]
Stoichiometry 1.1 – 1.5 eq CuCNStalled reaction (Cu species poisoning).[1]Waste disposal difficulty; Copper scavenging issues.
Troubleshooting Guide: Cyanation

Q: Why is my reaction stalling at 60% conversion despite extended heating? A: This is likely due to surface passivation of the Copper(I) species .

  • The Cause: CuCN is a polymer in the solid state. As the reaction proceeds, the resulting CuBr byproduct can coat the unreacted CuCN surface, halting the mechanism.

  • The Fix: Do not simply increase time.

    • Catalytic Additive: Add 10-20 mol% NaI or KI.[1] This forms a more soluble intermediate (Ar-I) in situ or activates the copper surface.[1]

    • Ligand Acceleration: Add 10% DMEDA (Dimethylethylenediamine) to solubilize the copper species, allowing the reaction to proceed at lower temperatures (110-130°C), preserving your halogen pattern.

Q: I see a "des-chloro" impurity (3-fluorobenzonitrile) in my LCMS. What went wrong? A: You have exceeded the thermal stability window of the Ar-Cl bond.

  • The Cause: At temperatures >190°C, Copper can undergo oxidative insertion into the Ar-Cl bond, especially if the Ar-Br is consumed.

  • The Fix:

    • Reduce temperature to 160°C.

    • Monitor reaction strictly by HPLC. Quench immediately upon >95% consumption of starting material. Do not "cook" overnight.

Module 2: The Balz-Schiemann Approach (Low-Temperature Route)

Context: Diazotization of 3-amino-4-chlorobenzonitrile followed by thermal decomposition of the diazonium tetrafluoroborate salt.

Protocol Logic & Safety
  • Diazotization (0°C): Must be kept cold to prevent premature N₂ loss.

  • Counter-ion Exchange: Use HBF₄ or HPF₆. The BF₄⁻ anion stabilizes the diazonium salt, allowing it to be isolated (if necessary) or decomposed in a controlled manner.

  • Thermal Decomposition (The Danger Zone): This is where the C-F bond is formed.

Q: The decomposition step triggered a violent exotherm. How do I control this? A: You likely performed a "bulk decomposition." Never heat the entire batch of diazonium salt at once.

  • The Fix (Heck's Method): Use a "dosing" protocol.

    • Heat the solvent (e.g., o-dichlorobenzene) to the decomposition temperature (e.g., 60-80°C) first.

    • Add the cold diazonium slurry portion-wise or via a slurry pump to the hot solvent.

    • Why: This ensures the concentration of unreacted high-energy intermediate is always low (Instantaneous Consumption), preventing thermal runaway.

Part 3: Visualization & Formatting

Workflow Visualization: Troubleshooting Decision Tree

OptimizationLogic Start Start: Optimization Issue IssueType Identify Primary Failure Mode Start->IssueType LowYield Low Conversion / Stalling IssueType->LowYield Impurity High Impurity Profile IssueType->Impurity CheckTemp Check Temp LowYield->CheckTemp IdentifyImp Identify Impurity ID Impurity->IdentifyImp AddLigand Action: Add DMEDA or NaI (Solubilize Cu) CheckTemp->AddLigand Temp is Opt (160°C) IncreaseTemp Action: Increase Temp (if <150°C) CheckTemp->IncreaseTemp Temp is Low (<140°C) DesHalo Des-Chloro/Fluoro Species IdentifyImp->DesHalo Hydrolysis Amide Formation IdentifyImp->Hydrolysis FixDesHalo Action: Reduce Temp (<170°C) Shorten Time DesHalo->FixDesHalo FixHydro Action: Dry Solvent (KF <0.05%) Use Molecular Sieves Hydrolysis->FixHydro

Caption: Decision logic for troubleshooting Cyanation (Rosenmund-von Braun) failures based on reaction outcomes.

Experimental Protocol: Optimized Cyanation (Route B)

Objective: Synthesis of this compound via Rosenmund-von Braun.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails with CuCN slurries) and a reflux condenser.

  • Charging: Under N₂ atmosphere, charge:

    • 1-Bromo-4-chloro-3-fluorobenzene (1.0 eq)[1]

    • CuCN (1.2 eq)[1][2]

    • Dry DMF (Concentration: 0.5 M).[1] Note: Wet DMF causes hydrolysis.[1]

  • Ramp: Heat to 160°C .

    • Checkpoint: If conversion is <10% after 1 hour, add NaI (0.1 eq).

  • Monitoring: Sample every 2 hours. Dilute aliquot in MeCN/Water for HPLC.

    • Stop Criteria: Stop when Starting Material < 2%.

  • Workup (Critical for Safety):

    • Cool to 50°C.

    • Quench: Pour into a solution of FeCl₃/HCl or 10% Ethylenediamine/Water. This oxidizes/complexes the cyanide, preventing HCN evolution and breaking the copper emulsion.

    • Extract with Ethyl Acetate.

References
  • Rosenmund-von Braun Reaction Mechanism & Review

    • Title: The Rosenmund-von Braun Reaction.[1][3][4][5]

    • Source: Organic Chemistry Portal.[4][6]

    • URL:[Link][1][4][7]

  • Balz-Schiemann Reaction & Safety

    • Title: Balz-Schiemann Reaction: Thermal Decomposition Hazards.[1]

    • Source: Scientific Upd
    • URL:[Link]

  • Safety Data & Toxicology

    • Title: this compound (CID 2736539).[1][8]

    • Source: PubChem.
    • URL:[Link][1]

  • Copper-Catalyzed Cyanation Optimization

    • Title: L-Proline-Promoted Rosenmund–von Braun Reaction (Low Temp Optimization).[1][2]

    • Source: Thieme Connect / Synlett.

Sources

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 4-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with 4-Chloro-3-fluorobenzonitrile. This electron-deficient aryl chloride presents unique challenges and opportunities in C-C and C-N bond formation, necessitating careful selection of the catalytic system.

Section 1: Understanding the Substrate: this compound

This compound is an activated aryl chloride, making it a generally good substrate for oxidative addition to a Pd(0) center, which is often the rate-limiting step for aryl chlorides. However, two key structural features influence catalyst selection and reaction efficiency:

  • Electron-Deficient Ring: The potent electron-withdrawing effects of both the para-cyano (-CN) and meta-fluoro (-F) groups facilitate the oxidative addition of the C-Cl bond. This increased reactivity is a significant advantage over electron-rich or neutral aryl chlorides.

  • Coordinating Nitrile Group: The cyano group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The chosen ligand must be able to prevent or mitigate this undesirable interaction.

This guide will focus on three primary cross-coupling reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, alkynylation).

Section 2: Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during cross-coupling reactions with this compound.

General Issues

Q1: My reaction shows no conversion, or I've recovered only starting material. What's the first thing I should check?

A1: Low or no conversion with an activated substrate like this compound often points to a problem with the active catalyst generation or stability.

  • Catalyst Precursor and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this substrate. The C-Cl bond, while activated, still requires a highly active catalyst for efficient oxidative addition. You should employ a system known for activating aryl chlorides, typically involving bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).

  • Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction setup is rigorously deoxygenated. All solvents and reagents should be properly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles). The formation of palladium black is a common indicator of catalyst decomposition due to oxygen exposure.

  • Reagent Quality: Verify the quality and purity of your reagents, especially the organometallic partner (e.g., boronic acid) and the base. The presence of water can be detrimental to some coupling reactions, although Suzuki couplings can often tolerate or even benefit from aqueous conditions.

Suzuki-Miyaura Coupling

Q2: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is sluggish and gives low yields. Which catalyst system should I use?

A2: For an electron-deficient aryl chloride like this, a highly active catalyst system is paramount. The challenge lies in balancing the high reactivity needed for C-Cl activation with catalyst stability.

  • Recommended Catalyst System: A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand is the industry standard for this type of transformation.

    • Ligand of Choice: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent starting point. Its steric bulk and electron-donating properties promote the formation of the active monoligated Pd(0) species and facilitate the oxidative addition step.

    • Alternative Ligands: If SPhos underperforms, consider screening other Buchwald ligands such as XPhos or RuPhos .

  • Base Selection: The choice of base is critical. A moderately strong inorganic base is typically effective.

    • Primary Recommendation: Potassium phosphate (K₃PO₄) is often an excellent choice, providing a good balance of reactivity and functional group tolerance.

    • Alternative Bases: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective.

  • Solvent System: A polar aprotic solvent is generally preferred. A mixture of 1,4-dioxane and water (e.g., 4:1 to 10:1) is a common and effective solvent system for Suzuki couplings.

Table 1: Representative Reaction Conditions for Suzuki Coupling

Component Recommendation Rationale
Palladium Precursor Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) Readily available and effective precursors for generating the active Pd(0) species.
Ligand SPhos (2-4 mol%) Bulky, electron-rich ligand that promotes oxidative addition of the C-Cl bond.[1]
Base K₃PO₄ (2-3 equivalents) Effective base with good solubility and functional group compatibility.
Solvent 1,4-Dioxane / H₂O (4:1) Polar aprotic solvent system that facilitates both organic and inorganic reagent solubility.

| Temperature | 80-110 °C | Sufficient thermal energy is required to overcome the activation barrier for the C-Cl bond. |

Q3: I'm observing significant amounts of boronic acid homocoupling (biaryl byproduct). How can I minimize this?

A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[1]

  • Rigorous Degassing: This is the most critical step. Ensure your reaction mixture and headspace are completely free of oxygen.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.

  • Temperature Management: Avoid excessively high temperatures, which can accelerate the decomposition pathways leading to homocoupling.

  • Slow Addition: In some cases, slow addition of the boronic acid solution to the reaction mixture can help maintain a low instantaneous concentration, thus disfavoring the homocoupling pathway.

Buchwald-Hartwig Amination

Q4: I am trying to couple a primary amine with this compound and the reaction is not proceeding. What are the key parameters to consider?

A4: Buchwald-Hartwig amination of aryl chlorides requires a carefully selected ligand and a strong base to deprotonate the amine.

  • Ligand Selection is Key: The choice of ligand is highly dependent on the nature of the amine coupling partner.

    • For Primary Amines: Ligands like BrettPhos are specifically designed to be effective for coupling primary amines and can show good selectivity.

    • For Secondary Amines: RuPhos is a widely used and often effective ligand.

    • For N-Heterocycles (e.g., indoles, pyrazoles): Ligands such as DavePhos or tBuXPhos may be more suitable. A screening of ligands is often the most efficient approach for a new transformation.

  • Strong Base Required: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.

    • Primary Recommendation: Sodium tert-butoxide (NaOtBu) is a common and highly effective base for these reactions.

    • Alternative Strong Base: If NaOtBu is not suitable due to substrate sensitivity, lithium bis(trimethylsilyl)amide (LHMDS) can be a good alternative, especially for reactions at lower temperatures.

  • Solvent: Anhydrous, non-protic solvents are required. Toluene or 1,4-dioxane are standard choices.

Q5: My substrate contains a base-sensitive functional group. Can I still perform a Buchwald-Hartwig amination?

A5: Yes, but it requires moving away from strong alkoxide bases.

  • Weaker Inorganic Bases: For substrates with base-sensitive groups (e.g., esters), weaker inorganic bases are preferred. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are good alternatives.

  • Reaction Conditions Adjustment: When using weaker bases, you may need to increase the reaction temperature and/or the catalyst loading to achieve a reasonable reaction rate. The use of a more active, specialized ligand may also be necessary.

Sonogashira Coupling

Q6: My Sonogashira coupling with a terminal alkyne is failing. What are the common pitfalls?

A6: The Sonogashira coupling of aryl chlorides is challenging and requires a robust catalytic system.

  • Catalyst System: A phosphine-palladium complex is typically used, often with a copper(I) co-catalyst. For aryl chlorides, a bulky, electron-rich phosphine ligand is beneficial. A combination of PdCl₂(PPh₃)₂ with a ligand like cBRIDP or the use of a palladium N-heterocyclic carbene (NHC) complex can be effective.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Ensure it is fresh and of high purity.

  • Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system.

  • Homocoupling (Glaser Coupling): A major side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne. This is promoted by oxygen. Rigorous degassing and maintaining a strictly inert atmosphere are crucial for success.[1]

Section 3: Experimental Protocols & Methodologies

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific arylboronic acid partner.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., SPhos, 3.0 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk flask, add the base (e.g., NaOtBu, 1.4 eq).

  • Catalyst Addition: In a glovebox or under inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., BrettPhos, 4 mol%).

  • Reagent Addition: Add this compound (1.0 eq) and the amine (1.2 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture (e.g., 90-110 °C) with stirring for 12-24 hours, monitoring for completion.

  • Workup: Cool the reaction, pass it through a pad of celite, and rinse with an appropriate solvent (e.g., ethyl acetate). Concentrate the filtrate and purify the residue by column chromatography.

Section 4: Visualization of Key Concepts

Catalyst Selection Workflow
Conceptual Catalytic Cycle for Suzuki Coupling

// Nodes pd0 [label="L-Pd(0)\n(Active Catalyst)", fontcolor="#34A853"]; oa_complex [label="L-Pd(II)(Ar)(Cl)", fontcolor="#EA4335"]; trans_complex [label="L-Pd(II)(Ar)(Ar')"]; product [label="Ar-Ar'\n(Product)", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Invisible nodes for cycle shape center [shape=point, width=0];

// Edges representing the cycle pd0 -> oa_complex [label=" Oxidative Addition\n (+ Ar-Cl)"]; oa_complex -> trans_complex [label=" Transmetalation\n (+ Ar'-B(OR)₂ + Base)"]; trans_complex -> pd0 [label=" Reductive Elimination"];

// Edge for product release trans_complex -> product [style=dashed, label=" Releases"];

// Set ranks to create a circular layout {rank=same; pd0; oa_complex} {rank=same; product; trans_complex} } enddot Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Sources

Preventing the formation of isomeric impurities in 4-Chloro-3-fluorobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers synthesizing or sourcing 4-Chloro-3-fluorobenzonitrile (CAS 110888-15-8) .[1] It addresses the critical challenge of isomeric impurities, specifically differentiating the target from its regioisomer, 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5) .[1]

Topic: Prevention & Removal of Isomeric Impurities Role: Senior Application Scientist Status: Active Support Ticket[1]

Core Issue Analysis: The "Halex Trap"

User Query: "I synthesized the compound using standard Halex conditions on a dichlorobenzonitrile precursor, but NMR suggests I have the wrong isomer. What happened?"

Technical Diagnosis: You have likely fallen into the "Halex Trap." This is the most common cause of isomeric failure in this synthesis.[1]

  • The Mechanism: In Nucleophilic Aromatic Substitution (SNAr), the nitrile group (CN) is a strong electron-withdrawing group (EWG) that activates positions ortho and para to it.

  • The Precursor: If you start with 3,4-dichlorobenzonitrile :

    • The Chlorine at Position 4 is para to the CN group (Highly Activated).[1]

    • The Chlorine at Position 3 is meta to the CN group (Poorly Activated).[1]

  • The Result: Standard fluorination (KF/Phase Transfer Catalyst) will preferentially displace the 4-Cl, yielding 4-Fluoro-3-chlorobenzonitrile (the impurity), not your target.[1]

Corrective Action: You cannot "tune" the Halex reaction on 3,4-dichlorobenzonitrile to favor the 3-position significantly. You must change the synthetic route (see Workflow Diagram below).

Decision Logic: Route Selection

Figure 1: Decision tree illustrating why starting with 3,4-dichlorobenzonitrile leads to the wrong isomer.

Troubleshooting Guide: Impurity Management

Scenario A: "I have a mixture of isomers. How do I separate them?"

Context: You used the chlorination route (Route B above) and obtained a mixture of this compound (Target) and 2-chloro-5-fluorobenzonitrile (Byproduct).

Protocol: Separation via simple distillation is difficult due to boiling point proximity. We recommend Melt Crystallization or High-Efficiency Fractionation .[1]

PropertyTarget: this compoundImpurity: 3-Chloro-4-fluorobenzonitrile
CAS 110888-15-8 117482-84-5
Melting Point 78–82 °C [1]70–74 °C [2]
Boiling Point ~214 °C (760 mmHg)~220 °C (760 mmHg)
Key NMR Signal 1H NMR: Aromatic protons show specific coupling constants due to F-H coupling.[1]1H NMR: Distinct shift in the proton ortho to Fluorine.[1]

Separation Workflow:

  • Solvent Selection: Use a mixture of Heptane/Ethyl Acetate (9:1) .[1] The target isomer (4-Cl-3-F) typically has higher lattice energy and crystallizes first.[1]

  • Dissolution: Dissolve crude mixture at 60°C.

  • Cooling Ramp: Cool slowly (5°C/hour) to 0°C. Rapid cooling traps the liquid impurity in the crystal lattice.[1]

  • Filtration: Filter the solid. The filtrate will be enriched with the isomeric impurity.[1]

Scenario B: "My purity is >98%, but biological data is inconsistent."

Context: This suggests trace contamination with the wrong regioisomer, which can act as a competitive inhibitor or inactive decoy in biological assays.

Validation Step: Do not rely solely on GC-MS, as fragmentation patterns are nearly identical.[1]

  • Required Assay: 19F-NMR (Fluorine NMR) .

  • Why: The chemical shift of the Fluorine atom is highly sensitive to its position relative to the CN and Cl groups.[1]

    • Target (F at 3, Cl at 4): Shift will be distinct (approx -110 to -115 ppm range, dependent on solvent).

    • Impurity (F at 4, Cl at 3): Shift differs by ~5-10 ppm due to the ortho vs meta relationship with the nitrile.[1]

Recommended Synthetic Protocol (High Fidelity)

Objective: Synthesis of this compound with <0.5% isomeric impurity. Method: Sandmeyer Reaction via 3-Amino-4-chlorobenzonitrile . Rationale: This route locks the chlorine and nitrile positions before introducing the fluorine, preventing the "Halex scramble."[1]

Step-by-Step Protocol:

  • Precursor: Start with 3-Amino-4-chlorobenzonitrile (Commercial Purity >99%).[1]

  • Diazotization:

    • Suspend amine in HBF4 (Fluoroboric acid) at -5°C.

    • Add NaNO2 (Sodium Nitrite) dropwise. Maintain temp <0°C to prevent phenol formation.[1]

    • Checkpoint: Ensure complete dissolution; the diazonium tetrafluoroborate salt may precipitate.[1]

  • Balz-Schiemann Decomposition:

    • Isolate the diazonium salt (filtration) or decompose in situ.[1]

    • Heat carefully to thermal decomposition temperature (controlled evolution of N2 and BF3).

  • Workup:

    • Quench with ice water.[1][2]

    • Extract with DCM.[1]

    • Wash with NaHCO3 to remove acid traces.[1]

Why this works: The position of the Nitrogen is fixed at position 3.[1] The Fluorine must enter at position 3.[1] The Chlorine at position 4 remains undisturbed.[1]

FAQ: Rapid Response

Q: Can I use 4-chloro-3-nitrobenzonitrile as a starting material? A: Yes, but it requires Denitro-fluorination .[1] This is chemically elegant but operationally demanding.[1] You need anhydrous KF and a phase transfer catalyst (like TDA-1) in a high-boiling solvent (Sulfolane) at 180°C+.[1] The NO2 is a good leaving group, but the reaction must be dry to prevent hydrolysis to the phenol [3].[1]

Q: Why is the CAS number confusing? A: Many chemical databases auto-generate isomers.[1]

  • 110888-15-8 = this compound (Target).[1][3]

  • 117482-84-5 = 3-Chloro-4-fluorobenzonitrile (The "Halex" impurity).[1][4]

  • Always verify structure by 1H-NMR coupling constants, not just CAS match.

Q: Is the impurity toxic? A: Both isomers are nitriles and likely toxic/irritants.[1] However, in drug development, the wrong isomer is considered a "Critical Quality Attribute" (CQA) failure because it changes the 3D-topology of the binding motif [4].

References

  • ChemicalBook. (2025).[1][5] this compound Product Properties and Melting Point Data. Retrieved from [1]

  • Tokyo Chemical Industry (TCI). (2025).[1] 3-Chloro-4-fluorobenzonitrile Product Specifications. Retrieved from [1]

  • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[1][6][7][8][9] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[1] Journal of the American Chemical Society.[1] (Contextual grounding for Denitro-fluorination mechanisms).

  • Ningbo Inno Pharmchem. (2026).[1][7] Sourcing this compound: A Guide for Chemical Procurement. Retrieved from [1]

Sources

Common pitfalls in the scale-up of 4-Chloro-3-fluorobenzonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 4-Chloro-3-fluorobenzonitrile (CAS: 117482-84-5). This intermediate is critical in the synthesis of kinase inhibitors and agrochemicals.

The Central Paradox: While the molecule looks simple, its scale-up is notoriously deceptive. The electron-withdrawing nature of both the nitrile and halogen substituents creates a "trap" for researchers:

  • Regioselectivity Errors: Common synthesis routes often yield the inverse isomer (4-Fluoro-3-chlorobenzonitrile).

  • Stability Issues: The nitrile group is prone to hydrolysis under the very conditions used to install it.

  • Thermal Hazards: The synthesis often requires high-energy transition metal catalysis or diazonium intermediates.

This guide addresses these specific failure modes using a Question & Answer format derived from real-world scale-up scenarios.

Module 1: Route Selection & Regiochemistry (The "Halex Trap")

User Ticket #101: "We are scaling up the Halex reaction using 3,4-dichlorobenzonitrile and KF in Sulfolane. We are getting high conversion, but the NMR doesn't match the reference standard for this compound."

Diagnosis: You have fallen into the "Halex Trap." You synthesized the wrong isomer.

Technical Explanation: In Nucleophilic Aromatic Substitution (SNAr), the position para to the strongest Electron Withdrawing Group (EWG) is most activated. In 3,4-dichlorobenzonitrile, the nitrile group (CN) activates the chlorine at the 4-position significantly more than the chlorine at the 3-position.

  • Reaction: 3,4-Dichlorobenzonitrile + KF

    
    4-Fluoro-3-chlorobenzonitrile .
    
  • Target: You want This compound (Fluorine at the meta position relative to CN).

Corrective Action: You must change your retrosynthetic disconnection. You cannot install the fluorine via SNAr on the nitrile precursor directly.

  • Recommended Route: Cyanation (Rosenmund-von Braun) of 1-bromo-4-chloro-3-fluorobenzene.

  • Alternative Route: Sandmeyer Reaction starting from 4-chloro-3-fluoroaniline.

Module 2: Cyanation Scale-Up (Rosenmund-von Braun)

User Ticket #205: "We switched to the cyanation of 1-bromo-4-chloro-3-fluorobenzene using CuCN in DMF. The reaction stalls at 60% conversion, and pushing the temperature creates a black tar."

Troubleshooting Guide:

Q1: Why is the reaction stalling?

A: Catalyst poisoning by water or oxygen. Copper(I) cyanide (CuCN) reactions are strictly anhydrous. Even trace moisture (0.5%) in polar aprotic solvents (DMF/NMP) can passivate the copper surface or hydrolyze the nitrile product.

  • Protocol Check: Are you drying your solvent to <200 ppm water?

  • Solution: Add a sacrificial amount of trimethylsilyl chloride (TMSCl) or distill some solvent prior to adding the catalyst to ensure total dryness.

Q2: What is the "Black Tar"?

A: Polymerization and oxidative degradation. At temperatures >150°C, DMF decomposes to dimethylamine and carbon monoxide. Dimethylamine attacks the product (SNAr on the Fluorine), creating side products that polymerize.

  • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) or DMAC , which have higher thermal stability. Keep T < 140°C.

Q3: How do we remove the copper waste on a large scale?

A: The "Ethylenediamine Wash." Standard ammonia washes often cause emulsions on scale.

  • Protocol:

    • Dilute reaction mixture with Toluene/Ethyl Acetate.

    • Wash with 10% aqueous Ethylenediamine . This chelates Cu(I) and Cu(II) into a water-soluble blue/purple complex much faster than ammonia.

    • Filter through a Celite pad to remove colloidal copper.

Module 3: Impurity Profile & Hydrolysis

User Ticket #310: "Our final product contains 2% of an unknown impurity at RRT 0.85. It increases if we delay the workup."

Diagnosis: Hydrolysis of the Nitrile to the Amide (4-chloro-3-fluorobenzamide ).

Technical Explanation: The combination of the electron-deficient ring (due to F and Cl) and the nitrile makes the carbon-nitrogen triple bond highly susceptible to hydrolysis, especially under basic or acidic aqueous conditions.

Prevention Protocol:

  • Quench pH: Never quench into strong base or strong acid. Buffer the quench water to pH 6-7.

  • Temperature: Keep the aqueous workup temperature < 10°C.

  • Drying: Do not store the wet cake. Dry immediately under vacuum at < 40°C.

Data: Impurity Limits & Identification

Impurity NameOriginLimit (API Starting Material)Detection
4-Fluoro-3-chlorobenzonitrile Regioisomer (Raw material contamination)< 0.10%GC/NMR (Distinct splitting)
4-Chloro-3-fluorobenzamide Hydrolysis (Workup)< 0.50%HPLC (Polar, early eluting)
Des-fluoro analog Hydrodehalogenation (Over-reduction)< 0.10%GC-MS
Copper (Residual) Catalyst carryover< 10 ppmICP-MS
Module 4: Process Visualization (Logic & Safety)

The following diagram illustrates the critical decision pathways and failure modes for this synthesis.

G Start Target: this compound Precursor Select Precursor Start->Precursor RouteA Route A: 3,4-Dichlorobenzonitrile (Halex Reaction) Precursor->RouteA Incorrect Logic RouteB Route B: 4-Chloro-3-fluoroaniline (Sandmeyer/Cyanation) Precursor->RouteB Correct Logic ResultA FAILURE: Yields 4-Fluoro-3-chlorobenzonitrile (Wrong Isomer) RouteA->ResultA StepB1 Step 1: Diazotization / Halogenation (Form Aryl Halide) RouteB->StepB1 StepB2 Step 2: Cyanation (CuCN or Zn(CN)2) StepB1->StepB2 Risk1 Risk: HCN Evolution (Requires Scrubber) StepB2->Risk1 Risk2 Risk: Hydrolysis to Amide (Control pH) StepB2->Risk2 Product Success: Pure Product StepB2->Product Strict Control

Caption: Decision tree highlighting the critical regioselectivity error in Route A and the safety controls required for the successful Route B.

Module 5: Safety & Thermal Hazards (E-E-A-T)

User Ticket #404: "We are seeing an exotherm onset at 170°C in the DSC. Is it safe to run the reaction at 150°C?"

Authoritative Guidance: No. A 20°C margin is insufficient for scale-up.

  • Adiabatic Temperature Rise: In a loss-of-cooling scenario, the reaction energy can raise the temperature by 50-100°C. If the onset of decomposition is 170°C, operating at 150°C puts you in the "Time to Maximum Rate" (TMR) danger zone.

  • Solvent Decomposition: If using DMSO, the solvent itself can decompose violently above 190°C, often triggered by acidic impurities or halides.

  • Cyanide Hazards: If using the cyanation route, acidification of the reaction mass (accidentally or via thermal decomposition) releases Hydrogen Cyanide (HCN) gas.

Mandatory Safety Protocol:

  • Operating Limit: Maximum Tprocess =

    
    .
    
  • Scrubbing: All reactor vents must pass through a caustic bleach scrubber (NaOH + NaOCl) to neutralize any escaped cyanide.

  • Cyanide Antidote: A Cyanokit (Hydroxocobalamin) must be physically present in the control room.

References
  • Regioselectivity in Nucleophilic Aromatic Substitution

    • Mechanism:[1][2][3][4][5][6][7][8][9][10][11] Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews. (Explains why CN directs para).

    • Source:

  • Cyanation Safety & Scale-Up

    • Protocol: "Safe Scale-Up of the Rosenmund-von Braun Reaction." Organic Process Research & Development.
    • Source:

  • Safety Data & Hazards

    • MSDS: 3-Chloro-4-fluorobenzonitrile Safety Data Sheet.[3]

    • Source:

  • Impurity Management

    • Hydrolysis Risks: "Hydrolysis of Nitriles under Mild Conditions." The Journal of Organic Chemistry.
    • Source:

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Chemistry Division

Welcome to the technical support center for 4-Chloro-3-fluorobenzonitrile (CAS 110888-15-8). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice on optimizing reactions involving this versatile building block. We will focus on the critical role of solvent selection in controlling reaction outcomes, particularly for Nucleophilic Aromatic Substitution (SNAr) reactions.

Frequently Asked Questions (FAQs)
Q1: I am planning a Nucleophilic Aromatic Substitution (SNAr) reaction with this compound. Which halogen, the chlorine at C-4 or the fluorine at C-3, is the expected leaving group?

A1: The chlorine atom at the C-4 position is the expected leaving group. In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring.[1] The reaction proceeds through a negatively charged intermediate called a Meisenheimer complex.[2] The stability of this intermediate is the key to the reaction's success.

The benzonitrile ring is activated by the strongly electron-withdrawing nitrile group (-CN). This group can only stabilize the negative charge of the Meisenheimer complex through resonance if the nucleophilic attack occurs at a position ortho or para to it.[3][4]

  • Attack at C-4 (para to -CN): The negative charge can be delocalized onto the nitrile group, creating a highly stable resonance structure. This is a favorable pathway.

  • Attack at C-3 (meta to -CN): The negative charge cannot be delocalized onto the nitrile group through resonance.[3] This pathway is significantly less stable and therefore kinetically disfavored.

Therefore, nucleophilic attack and subsequent substitution will overwhelmingly occur at the C-4 position, displacing the chloride.

Q2: What is the best class of solvents for SNAr reactions with this compound, and why?

A2: Polar aprotic solvents are unequivocally the best choice for this chemistry.[5] This class includes solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), and Acetone.[6][7]

The reason lies in how these solvents interact with the anionic nucleophile. Polar aprotic solvents possess large dipole moments that allow them to dissolve charged nucleophiles, but they lack acidic protons (like the H in O-H or N-H bonds).[8] Consequently, they solvate the cation (e.g., K⁺, Na⁺) well but only weakly solvate the anion of the nucleophile.[9] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the rate of reaction.[6][10] For example, the reaction between bromoethane and potassium iodide occurs 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[10]

Q3: Why did my reaction yield decrease significantly when I switched from DMSO to Ethanol as the solvent?

A3: Your observation is a classic illustration of the solvent's profound impact on SNAr reactivity. Ethanol is a polar protic solvent . Protic solvents contain O-H or N-H bonds and can form strong hydrogen bonds.[11]

When an anionic nucleophile is dissolved in a protic solvent like ethanol, the solvent molecules form a tight "cage" around the nucleophile through hydrogen bonding.[7][10] This solvation shell stabilizes the nucleophile, lowering its ground state energy and making it less reactive.[11] For the nucleophile to attack the this compound, it must expend significant energy to break free from this solvent cage, leading to a much higher activation energy and a drastically slower reaction rate.[12]

Q4: I see a strong color develop in my reaction flask after adding the nucleophile. What does this signify?

A4: The development of a deep color (often red, purple, or dark brown) is a strong visual indicator of the formation of the Meisenheimer complex .[2][5] This highly conjugated, anionic intermediate is often intensely colored. The observation of this color is a positive sign that the first step of the SNAr mechanism—nucleophilic addition—is occurring. The color will typically fade as the leaving group is eliminated and the aromaticity of the ring is restored to form the final product.

Troubleshooting Guide: Common Experimental Issues
Issue 1: Low or No Conversion to Product
Potential Cause Explanation & Solution
Incorrect Solvent Choice You are likely using a polar protic solvent (e.g., methanol, water, isopropanol) or a non-polar solvent (e.g., toluene, hexane). Protic solvents deactivate the nucleophile, while non-polar solvents fail to dissolve it. Solution: Switch to a high-quality, anhydrous polar aprotic solvent. DMSO is often the best choice for sluggish reactions, followed by DMF and acetonitrile.[13]
Insufficient Nucleophilicity The chosen nucleophile may not be strong enough to attack the aromatic ring, even with the activation provided by the nitrile group. Solution: If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or NaH) to deprotonate it in situ, generating a more potent anionic nucleophile.
Low Temperature Many SNAr reactions have a significant activation energy barrier and require heating to proceed at a reasonable rate. Solution: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. A common starting point is 80-100 °C.[13]
Issue 2: Formation of Unidentified Side Products
Potential Cause Explanation & Solution
Presence of Water Water can act as a competing nucleophile, leading to hydrolysis of the nitrile group to an amide or carboxylic acid, especially under basic conditions and at high temperatures. Solution: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Reaction with Solvent Some solvents can be reactive. For example, using DMF at very high temperatures (>150 °C) can sometimes lead to formylation side products. Solution: Choose a more robust solvent like DMSO or sulfolane for very high-temperature reactions. Ensure your reaction temperature is appropriate for the chosen solvent.
Data & Protocols
Table 1: Impact of Solvent Class on SNAr Reaction Rate

This table summarizes the general properties and expected outcomes for different solvent classes in SNAr reactions involving this compound.

Solvent ClassExamplesDielectric Constant (ε)Key FeatureEffect on NucleophileExpected SNAr Rate
Polar Aprotic DMSO, DMF, MeCNHigh (20-50)No H-bond donors"Naked" & highly reactiveVery Fast
Polar Protic H₂O, MeOH, EtOHHigh (20-80)H-bond donorsCaged & stabilizedVery Slow
Non-Polar Hexane, TolueneLow (2-5)No dipole momentInsolubleNo Reaction
Diagram 1: Solvent Selection Workflow

G start Start: Select Solvent for SNAr q1 Is the nucleophile charged or polar? start->q1 nonpolar Use Non-Polar Solvent (e.g., Toluene) [REACTION FAILS] q1->nonpolar No q2 Can the solvent donate a hydrogen bond? (Does it have O-H or N-H?) q1->q2 Yes protic Solvent is Polar Protic (e.g., Ethanol) [VERY SLOW REACTION] q2->protic Yes aprotic Solvent is Polar Aprotic (e.g., DMSO, DMF) [OPTIMAL - FAST REACTION] q2->aprotic No

Caption: Solvent effect on nucleophile reactivity in the SNAr mechanism.

Experimental Protocol: Synthesis of 4-Amino-3-fluorobenzonitrile derivative

This protocol describes a general procedure for the reaction of this compound with a generic secondary amine (e.g., morpholine, piperidine) in DMSO.

Reagents & Equipment:

  • This compound

  • Secondary Amine (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents), finely powdered

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Charging the Flask: To the flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

  • Nucleophile Addition: Begin stirring the suspension and add the secondary amine (1.1 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored periodically (e.g., every 2-4 hours) by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water. A precipitate of the product may form.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate, 3 times). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the final, pure product.

References
  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. ACS Publications. [Link]

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Why do polar, aprotic solvents favour SN2 pathways over SN1? Reddit r/chemhelp. [Link]

  • SN1 vs SN2. KPU Pressbooks. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. National Institutes of Health (NIH). [Link]

  • Meisenheimer Complexes Positively Characterized as Stable Intermediates in the Gas Phase. ResearchGate. [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Nucleophilic aromatic substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution. The Organic Chemistry Tutor. [Link]

  • Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • Nucleophilic Aromatic Substitution. OrganicChemGuide. [Link]

  • Mastering Organic Synthesis: The Versatility of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). [Link]

  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. National Institutes of Health (NIH). [Link]

  • aromatic nucleophilic substitution: Topics. Science.gov. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. National Institutes of Health (NIH). [Link]

  • Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Royal Society of Chemistry. [Link]

Sources

Minimizing byproduct formation in the nitration of a 4-Chloro-3-fluorobenzonitrile precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

User Context: You are likely synthesizing 4-chloro-3-fluoro-5-nitrobenzonitrile , a critical intermediate for EGFR kinase inhibitors (e.g., Gefitinib analogs) or agrochemicals.

The Challenge: This reaction involves nitrating a strongly deactivated aromatic ring containing a hydrolytically sensitive nitrile group. The primary failure modes are not typically lack of conversion, but rather nitrile hydrolysis (converting the target nitrile to a primary amide or carboxylic acid) and regio-isomeric contamination .

This guide provides a self-validating protocol to maximize the yield of the 5-nitro derivative while suppressing hydrolysis and ortho-nitration.

Critical Process Parameters (CPP) Dashboard

The following parameters are non-negotiable for minimizing byproducts.

ParameterTarget RangeScientific Rationale (Causality)
Temperature (Addition) -5°C to 0°C Kinetic Control: Low temperature suppresses the activation energy required for hydrolysis and reduces the formation of the thermodynamic ortho-isomer (2-nitro).
Water Content < 0.5% Hydrolysis Prevention: The nitrile group (

) hydrolyzes to amide (

) in the presence of water and strong acid. Use fuming

or Oleum to scavenge water.
Acid Stoichiometry 1.1 - 1.3 eq

Selectivity: Large excesses of nitrating agent promote dinitration and oxidative degradation of the aromatic ring.
Agitation High Shear (Re > 10,000) Mass Transfer: Nitrations are biphasic (organic/acid). Poor mixing creates "hot spots" leading to local overheating and runaway hydrolysis.

Reaction Pathway & Byproduct Analysis[2][5]

The following diagram illustrates the competitive pathways. Your goal is to maximize Path A while blocking Path B (Hydrolysis) and Path C (Isomerization).

ReactionPathways SM Starting Material (4-Chloro-3-fluorobenzonitrile) Inter Sigma Complex (Arenium Ion) SM->Inter + NO2+ (Nitronium) Amide Byproduct 1: Amide (Hydrolysis) SM->Amide Path B: Acid + H2O (>20°C) Prod Target Product (5-Nitro isomer) Inter->Prod Path A: Kinetic Control (-5°C, meta-directing) Iso Regioisomer (2-Nitro isomer) Inter->Iso Path C: Steric/Electronic Leakage Prod->Amide Post-Reaction Quench Failure Acid Byproduct 2: Carboxylic Acid Amide->Acid Prolonged Heating

Figure 1: Mechanistic pathway showing the competition between electrophilic aromatic substitution (Nitration) and acid-catalyzed hydration (Hydrolysis).

Troubleshooting Guide: Diagnostics & Solutions

SymptomProbable CauseCorrective Action
New peak at

~0.2 (TLC) or low retention time (HPLC)
Nitrile Hydrolysis (Amide formation). The reaction was likely too hot or "wet."1. Switch to Fuming

(98%+) to minimize water.2. Add small amount of Oleum (fuming

) to scavenge water.3. Lower addition temp to -10°C.
Exotherm spikes during addition Accumulation of Reagent. Stirring is too slow, or addition is too fast.1. Stop addition immediately.2. Increase agitation speed.3. Verify cooling bath capacity.4. Resume only when T < 0°C.
Product contains ~5-10% Isomer Thermodynamic Equilibration. Reaction ran too long or too hot.1. Quench reaction immediately upon consumption of SM.2. Recrystallize from Ethanol/Water (80:20) to purify.
Low Conversion (<80%) Deactivated Ring. The F and Cl groups deactivate the ring, making it sluggish.1. Allow the reaction to warm to room temperature (20-25°C) only after addition is complete.2. Do NOT heat above 40°C.

"Gold Standard" Experimental Protocol

Safety Warning: This reaction involves Fuming Nitric Acid and concentrated Sulfuric Acid. It generates significant heat. Perform in a functioning fume hood with full PPE (Face shield, acid-resistant gloves).

Reagents
  • Substrate: this compound (1.0 eq)

  • Solvent/Catalyst: Sulfuric Acid (

    
    ), 98% Conc. (5-10 volumes)
    
  • Reagent: Fuming Nitric Acid (

    
    ), >98% (1.2 eq)
    
  • Quench: Crushed Ice / Water

Step-by-Step Procedure
  • Dissolution (The "Dry" Phase):

    • In a dry 3-neck round-bottom flask equipped with a thermometer and addition funnel, charge Conc.

      
       (5.0 vol).
      
    • Cool to 0°C using an ice/salt bath.[1]

    • Add this compound (1.0 eq) portion-wise. Note: Ensure complete dissolution before proceeding. If solids persist, they will create "hot spots" later.

  • Nitration (The Critical Phase):

    • Charge Fuming

      
       (1.2 eq) into the addition funnel.
      
    • Add

      
       dropwise, maintaining internal temperature below 5°C .
      
    • Tip: If using standard (65-70%)

      
      , you must  add 10-20% Oleum to the sulfuric acid initially to scavenge the water introduced by the nitric acid.
      
  • Reaction Maturation:

    • After addition, stir at 0°C for 30 minutes.

    • Allow the mixture to slowly warm to 20°C - 25°C (Room Temp).

    • Monitor by HPLC or TLC (3:1 Hexane:Ethyl Acetate). Look for the disappearance of SM (

      
      ) and appearance of Product (
      
      
      
      ).
    • Stop Point: Do not stir overnight. Prolonged exposure to acid degrades the nitrile.

  • Quenching (The Hydrolysis Risk Zone):

    • Pour the reaction mixture slowly onto crushed ice (10 volumes) with vigorous stirring.

    • Crucial: Keep the quench temperature < 20°C . A hot acidic quench will instantly hydrolyze the nitrile to the amide.

  • Isolation:

    • Filter the precipitated pale yellow solid.

    • Wash the cake with cold water until the filtrate is neutral (pH 6-7).

    • Purification: Recrystallize from Ethanol/Water if isomer content > 2%.

Logic Flow for Optimization

Use this decision tree to navigate experimental deviations.

OptimizationTree Start Analyze Crude Product (HPLC/NMR) Decision1 Is Amide Present? (Peak at 1680 cm-1) Start->Decision1 Decision2 Is Regioisomer > 5%? Decision1->Decision2 No Action1 Action: Reduce Water Use Fuming HNO3 Check Quench Temp Decision1->Action1 Yes Action2 Action: Lower Reaction Temp Reduce Stir Time Decision2->Action2 Yes Success Success: Yield > 90% Purity > 98% Decision2->Success No

Figure 2: Decision logic for troubleshooting crude purity issues.

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Nitrate (


) instead of Fuming Nitric Acid? 
A:  Yes. This is often safer for scale-up. Dissolve 

in

to generate the nitronium ion in situ. This method is anhydrous by nature (no water added), which is excellent for protecting the nitrile group. However, the salt byproducts (

) can make the mixture thick/viscous.

Q: Why is the 5-position favored over the 2-position? A: This is a synergistic directing effect.

  • The Nitrile (CN) is a meta-director (deactivator), directing to position 3 (blocked) or 5 .

  • The Chlorine (Cl) is an ortho/para-director, directing to 5 (ortho) or 3 (blocked).

  • The Fluorine (F) is an ortho/para-director, directing to 2, 4, or 6.

Q: My product is turning orange/red. What happened? A: This indicates oxidation (formation of phenolic byproducts or quinones) or the presence of


 gases.[2] Ensure your nitric acid is not degraded and that the reaction temperature did not spike. Wash the final solid with a dilute sodium bicarbonate solution to remove acidic impurities.

References

  • Nitration Mechanism & Regioselectivity

    • Estebes, P. M., et al. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution. Journal of Molecular Modeling. Link

  • Synthesis of Halogenated Nitrobenzonitriles

    • Guidechem. (2023).[3][4] Synthesis of 4-chloro-3-nitrobenzonitrile (Analogous Protocol). Link

  • Industrial Nitration Patents

    • Bayer AG. (1978).[5] Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride. US Patent 4096195A.[5] Link

    • Jiangsu. (2014). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. CN Patent 103979924A. Link

Sources

Dehalogenation side reactions of 4-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Dehalogenation Side Reactions

Executive Summary & Substrate Profile

The Molecule: 4-Chloro-3-fluorobenzonitrile (CAS: 110888-15-8) is a "privileged scaffold" in medicinal chemistry, widely used to synthesize kinase inhibitors (e.g., Gefitinib analogs).[1]

The Challenge: This substrate possesses two halogen handles with distinct electronic environments. The nitrile group at C1 renders the ring highly electron-deficient ($ \pi $-acidic).

  • C4-Cl: The intended site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald).[1]

  • C3-F: A stable handle intended for metabolic stability or subsequent

    
    .
    

The Failure Mode: Users frequently report Hydrodehalogenation (HDH) . This is the reductive cleavage of the C-X bond, replacing the halogen with a hydrogen atom.

  • Observation: Mass spec shows [M-34] (Loss of Cl) or [M-18] (Loss of F).[1]

  • Root Cause:[1][2][3][4] Competition between the desired transmetallation and an undesired

    
    -hydride elimination or hydride transfer pathway.
    
Module 1: The Mechanism of Failure (Hydrodechlorination)

User Question: "I am attempting a Suzuki coupling at the C-Cl position, but I am isolating 3-fluorobenzonitrile as a major byproduct. Why?"

Technical Insight: You are observing Proto-dechlorination . This occurs when the oxidative addition intermediate (


) intercepts a hydride source before it can transmetallate with your boronic acid.

Common Hydride Sources (The Culprits):

  • Alcoholic Solvents: Isopropanol or Ethanol can undergo

    
    -hydride elimination after coordinating to Pd, generating a Pd-H species.
    
  • Amine Bases: Triethylamine or DIPEA can act as hydride donors.

  • Trace Water: In the presence of phosphines, water can generate hydrides via P-O bond formation.

Visualizing the Pathway

The following diagram illustrates the "Fork in the Road" where the catalytic cycle diverges into failure.

G Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Cl) Start->OxAdd + 4-Cl-3-F-BN TransMet Path A: Transmetallation (Desired) OxAdd->TransMet + Boronic Acid + Base Hydride Path B: Hydride Transfer (Undesired Side Reaction) OxAdd->Hydride + Alcohol/Amine (Hydride Source) Prod Reductive Elimination -> PRODUCT (Ar-R) TransMet->Prod Fail Reductive Elimination -> BYPRODUCT (Ar-H) (3-Fluorobenzonitrile) Hydride->Fail - Pd(0)

Figure 1: The Catalytic Divergence. Path B represents the hydrodehalogenation failure mode caused by hydride sources in the media.

Troubleshooting Guide: Preventing Dechlorination

If you observe the "des-chloro" byproduct, apply these corrective actions in order.

VariableRecommendationScientific Rationale
Solvent STOP: Isopropanol, Ethanol, Methanol.USE: Toluene, 1,4-Dioxane, DMF, or THF.[1]Primary and secondary alcohols are excellent hydride donors for Pd(II) species. Switching to aprotic solvents removes the primary hydride source [1].
Base STOP: Alkoxides (NaOEt, NaOiPr).USE: Inorganic Carbonates (

,

) or Phosphates (

).[1]
Alkoxides with

-hydrogens can transfer a hydride to Palladium. Inorganic bases are non-reducing [2].
Ligand USE: Bulky, electron-rich phosphines (e.g., XPhos , SPhos , or Buchwald Precatalysts ).[1][5]Bulky ligands accelerate the rate of Reductive Elimination of the desired product, effectively outcompeting the slower side-reaction pathways [3].
Water Action: Degas solvents thoroughly.Water can facilitate dehalogenation mechanisms.[2][6] Use anhydrous solvents if the boronic acid stability permits.
Module 2: The Trap (Defluorination)

User Question: "My C-Cl bond is intact, but the Fluorine atom is missing or replaced by a methoxy/hydroxyl group."

Technical Insight: This is NOT a Palladium-catalyzed issue. This is Nucleophilic Aromatic Substitution (


) .
The nitrile group at C1 and the chlorine at C4 withdraw electrons, making the C3-Fluorine position highly electrophilic. If you use a strong nucleophilic base (like NaOMe or hydroxide) in a hot reaction, the base will attack the C-F bond.

Diagnostic Check:

  • If byproduct is 3-methoxy-4-chlorobenzonitrile : You used Methanol/NaOMe.

  • If byproduct is 3-hydroxy-4-chlorobenzonitrile : You used aqueous hydroxide (

    
    ) at high temps.
    

Corrective Action:

  • Lower Temperature:

    
     has a higher activation energy barrier than Pd-coupling. Run the reaction at 60-80°C instead of reflux.
    
  • Change Base: Use a non-nucleophilic base like

    
     or hindered bases like 
    
    
    
    (if compatible with coupling).
Validated Protocol: Suzuki Coupling of 4-Cl-3-F-BN

This protocol is designed to minimize both dehalogenation pathways.[7]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)[1]

  • Catalyst: XPhos Pd G2 (2-3 mol%) - Preferred for preventing dehalogenation [3].[1]

  • Base:

    
     (2.0 equiv) - Inorganic, non-reducing.[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio) - Degassed.[1]

Step-by-Step:

  • Charge: Add substrate, boronic acid, base, and catalyst to a vial equipped with a stir bar.[1]

  • Seal & Purge: Cap the vial (septum). Evacuate and backfill with Argon (

    
    ) to remove 
    
    
    
    .
  • Solvent Addn: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat to 80°C (Do not exceed 100°C to prevent

    
     on the Fluorine).
    
  • Monitor: Check HPLC/UPLC after 2 hours.

    • Success: Product peak dominant.

    • Failure:[1] If 3-fluorobenzonitrile appears, lower temp to 60°C and switch solvent to pure Toluene (anhydrous conditions).[1]

FAQ: Rapid Fire Troubleshooting

Q: Can I use


 (Tetrakis)? 
A:  Avoid it if possible. Tetrakis is an older generation catalyst. It often requires higher temperatures and longer times to activate aryl chlorides, which increases the window for dehalogenation side reactions.

Q: I see a "homocoupling" dimer of my boronic acid. Is this related? A: Indirectly. Homocoupling consumes your boronic acid, leaving the Pd(II)-Ar species "waiting" for a transmetallation partner. The longer it waits, the more likely it will find a hydride and dehalogenate. Add excess boronic acid (1.5 equiv) to ensure rapid transmetallation.

Q: Can I do a Lithium-Halogen exchange on this molecule? A: Risky. The nitrile group is sensitive to nucleophilic attack by organolithiums. If you must, use TurboGrignard (iPrMgCl[1]·LiCl) at -40°C, which is milder and tolerates nitriles better than n-BuLi.[1]

References
  • Navarro, O. et al. (2005).[8][9] Dehalogenation of Aryl Halides. Discusses the mechanism of alcohol-mediated hydride transfer.

    • Source: [1]

  • Miyaura, N. & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. The foundational review establishing base/solvent compatibility.[2]

    • Source: [1]

  • Buchwald, S.L. et al. (2008). Ligands for Palladium-Catalyzed Cross-Couplings. Establishes dialkylbiaryl phosphines (XPhos) as superior for preventing side reactions in aryl chlorides.

    • Source: [1]

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide.

    • Source: [1]

Sources

Column chromatography conditions for purifying 4-Chloro-3-fluorobenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Column Chromatography Conditions Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary & Chemical Context

You are working with 4-Chloro-3-fluorobenzonitrile , a highly versatile scaffold primarily used in nucleophilic aromatic substitution (


) reactions.

Why this purification is challenging:

  • Electron Deficiency: The nitrile (CN) and halogen groups create an electron-deficient ring, making the molecule and its derivatives prone to "streaking" on acidic silica if basic functional groups (amines) are introduced.

  • Regioisomerism: Reactions often yield regioisomers (substitution at the -F vs. -Cl position). These isomers have very similar dipole moments, leading to

    
    .
    
  • Solubility: The core scaffold is lipophilic, but derivatives range from highly non-polar (ethers) to polar/basic (amines) or polar/acidic (hydrolysis byproducts), requiring dynamic mobile phase strategies.

Module 1: Standard Mobile Phase Architectures

Do not rely on a single solvent system. Select your mobile phase based on the functional group introduced during derivatization.

Table 1: Mobile Phase "Golden Ratios"
Derivative ClassPolarityRecommended Solvent SystemAdditive (Modifier)Rationale
Ether / Thioether LowHexane : EtOAc (95:5 to 80:20)NoneStandard adsorption chromatography.
Secondary Amine MedHexane : EtOAc (70:30 to 50:50)1% TEA (Triethylamine)Prevents interaction between amine lone pair and acidic silanols.
Primary Amine / Heterocycle HighDCM : MeOH (98:2 to 95:5)0.5% NH₄OH (Aq)DCM solubilizes the aromatic core; MeOH elutes the polar amine.
Amide (Hydrolysis Product) HighDCM : Acetone (90:10)NoneAcetone provides unique selectivity for amides over nitriles.
Acid (Hydrolysis Product) Very HighDCM : MeOH (90:10)1% Acetic Acid Keeps the acid protonated to prevent tailing.

Module 2: Troubleshooting Guide (Q&A)

Q1: My product is "tailing" or streaking across the column. How do I fix this?

Diagnosis: This is the "Silanol Effect." If your derivative contains a nitrogen atom (amine, pyridine, etc.), its lone pair is hydrogen-bonding with the acidic silanol (


) groups on the silica gel surface.

Protocol:

  • The TEA Block: Pre-wash your column with Mobile Phase + 1% Triethylamine (TEA) .

  • The Maintainer: Continue running your column with 0.5% TEA in the mobile phase.

    • Mechanism:[1][2][3][4] TEA is a stronger base than your product. It preferentially binds to the silanol sites, "capping" them and allowing your product to elute as a tight band.

    • Caution: TEA can degrade silica over long periods; flush immediately after use.

Q2: I cannot separate the product from the starting material ( ).

Diagnosis: Lack of "Selectivity" (not just retention). If you are using Hexane/EtOAc, you are relying purely on polarity. You need to exploit Pi-Pi interactions .

Protocol:

  • Switch the Non-Polar Solvent: Replace Hexane with Toluene .

    • System: Toluene : Ethyl Acetate (Start 95:5).

    • Mechanism:[1][2][3][4] Toluene interacts with the electron-deficient benzonitrile ring via

      
      -stacking. This interaction is often slightly different for the starting material vs. the product, amplifying the separation factor (
      
      
      
      ).
  • Gradient Elution: Do not run isocratic. Start at 0% EtOAc (100% Toluene) and increase by 2% every 3 column volumes (CV).

Q3: My sample precipitates (crashes out) inside the column.

Diagnosis: Solubility/Polarity Mismatch. This often happens with this compound derivatives that are crystalline solids. They dissolve in DCM but precipitate when they hit the Hexane in the mobile phase.

Protocol: The "Sandwich" Dry Load

  • Dissolve crude mixture in minimal DCM.

  • Add Celite 545 (ratio 1:2 sample:Celite).

  • Evaporate to dryness (free-flowing powder).

  • Pack this powder on top of the column.

  • Critical Step: Add a small layer of sand on top of the Celite to prevent disturbance.

    • Why: This bypasses the solubility issue by allowing the mobile phase to slowly desorb the compound into the column.

Module 3: Decision Logic & Workflows

Workflow 1: Solvent System Selection Logic

SolventSelection Start Analyze Derivative Structure IsBasic Contains Basic Nitrogen? (Amine/Pyridine) Start->IsBasic IsAcidic Contains Acidic Group? (COOH/Phenol) IsBasic->IsAcidic No AddTEA Add 1% Triethylamine (TEA) IsBasic->AddTEA Yes Standard Standard Neutral System IsAcidic->Standard No AddAcOH Add 1% Acetic Acid IsAcidic->AddAcOH Yes HexEtOAc Hexane : EtOAc (Start 90:10) Standard->HexEtOAc AddTEA->HexEtOAc Moderate Polarity DCM_MeOH DCM : MeOH System AddTEA->DCM_MeOH High Polarity AddAcOH->DCM_MeOH

Figure 1: Decision matrix for selecting mobile phase modifiers based on the chemical nature of the this compound derivative.

Workflow 2: Troubleshooting Regioisomer Separation

IsomerSeparation Issue Problem: Poor Separation of Isomers (Delta Rf < 0.1) CheckSolvent Current Solvent: Hexane/EtOAc? Issue->CheckSolvent SwitchToluene Switch to Toluene/EtOAc (Exploit Pi-Pi Interactions) CheckSolvent->SwitchToluene Yes SwitchDCM Switch to DCM/Hexane (Change Selectivity) CheckSolvent->SwitchDCM No CheckLoading Check Loading Mass SwitchToluene->CheckLoading Still overlapping? SwitchDCM->CheckLoading Still overlapping? ReduceLoad Reduce Load to < 1% of Silica Mass CheckLoading->ReduceLoad

Figure 2: Step-by-step logic for resolving difficult regioisomer separations common in halogenated benzonitrile chemistry.

Module 4: Scientific Validation & Mechanisms

The Halogen Effect on Polarity

Why is separation difficult? The 4-Cl and 3-F substituents are both electron-withdrawing.

  • Fluorine: Highly electronegative, creates a strong local dipole but is small (low steric hindrance).

  • Chlorine: Less electronegative but larger (polarizable).

  • Result: Regioisomers (e.g., 4-amino-3-fluorobenzonitrile vs. 4-chloro-3-aminobenzonitrile) often have nearly identical overall molecular dipole moments, leading to co-elution on standard silica.

  • Solution: Using Toluene exploits the difference in polarizability (Cl > F) rather than just polarity, often resolving the peaks [1].

The Amine-Silanol Interaction

Derivatives formed via


 with amines are basic. Silica gel (

) acts as a cation exchanger.
  • Without TEA: The amine protonates on the column

    
     sticks permanently or streaks.
    
  • With TEA (

    
    ): TEA effectively competes for the acidic sites, ensuring the product remains in the free-base form and partitions solely based on mobile phase solubility [2].
    

References

  • Reich, H. J. (2024). Solvent Selection in Chromatography. University of Wisconsin-Madison Chemistry. [Link]

  • Dolan, J. W. (2000). Troubleshooting Advice for Tailing Peaks. LCGC North America. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Chloro-3-fluorobenzonitrile: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique in this endeavor, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR characteristics of 4-chloro-3-fluorobenzonitrile, a substituted aromatic compound of interest in medicinal chemistry and materials science.

In the absence of a publicly available, experimentally verified spectrum for this compound, this guide will employ a predictive and comparative approach. By leveraging established principles of NMR theory and comparing the predicted spectral data with that of structurally related analogs, we can construct a highly accurate theoretical characterization. This methodology not only serves as a valuable predictive tool but also deepens our understanding of the intricate interplay of substituent effects on the magnetic environments of atomic nuclei.

The Foundational Principles: Predicting the NMR Landscape of this compound

The chemical shifts and coupling constants observed in the NMR spectrum of an aromatic compound are exquisitely sensitive to the nature and position of its substituents. In the case of this compound, we must consider the electronic contributions of three distinct groups: the strongly electron-withdrawing and π-donating fluorine atom, the inductively withdrawing and weakly π-donating chlorine atom, and the strongly electron-withdrawing cyano group.

The interplay of these effects—induction and resonance—governs the electron density at each carbon and hydrogen atom on the benzene ring, thereby dictating their respective chemical shifts. Furthermore, the through-bond interactions between neighboring magnetic nuclei give rise to spin-spin coupling, which manifests as characteristic splitting patterns in the ¹H NMR spectrum.

Below is a workflow outlining the predictive analysis that will be undertaken in this guide.

G cluster_0 Predictive Workflow Start Start Substituent_Effects Analyze Substituent Effects (Cl, F, CN) Start->Substituent_Effects Predict_1H Predict ¹H NMR Spectrum (Chemical Shifts, Multiplicity, Coupling Constants) Substituent_Effects->Predict_1H Predict_13C Predict ¹³C NMR Spectrum (Chemical Shifts, C-F Coupling) Substituent_Effects->Predict_13C Comparative_Analysis Comparative Analysis with Related Compounds Predict_1H->Comparative_Analysis Predict_13C->Comparative_Analysis Final_Characterization Construct Final Spectroscopic Profile Comparative_Analysis->Final_Characterization End End Final_Characterization->End

Figure 1: A flowchart illustrating the predictive and comparative workflow for the NMR characterization of this compound.

Predicted ¹H NMR Spectral Data for this compound

The aromatic region of the ¹H NMR spectrum of this compound is expected to exhibit a complex pattern arising from the three non-equivalent protons. The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-27.85 - 7.95Doublet of doublets (dd)³J(H2-H6) ≈ 1.5-2.5 Hz, ⁴J(H2-F) ≈ 4.5-5.5 Hz
H-57.65 - 7.75Triplet (t) or Doublet of doublets (dd)³J(H5-H6) ≈ 8.0-9.0 Hz, ³J(H5-F) ≈ 8.0-9.0 Hz
H-67.55 - 7.65Doublet of doublets (dd)³J(H6-H5) ≈ 8.0-9.0 Hz, ⁴J(H6-Cl) ≈ 0 Hz

Rationale for Predictions:

  • H-2: This proton is ortho to the electron-withdrawing cyano group and meta to the fluorine, and is expected to be the most deshielded. It will likely appear as a doublet of doublets due to coupling to H-6 and the fluorine at position 3.

  • H-5: This proton is ortho to the chlorine and ortho to the fluorine. The opposing effects of the halogens and its position relative to the cyano group place it in the intermediate chemical shift range. It is predicted to be a triplet if the coupling constants to H-6 and the fluorine are similar, or a doublet of doublets if they are significantly different.

  • H-6: This proton is ortho to the cyano group and meta to the chlorine. It is expected to be deshielded, but likely to a lesser extent than H-2. It should appear as a doublet of doublets due to coupling to H-5 and H-2.

Predicted ¹³C NMR Spectral Data for this compound

The ¹³C NMR spectrum will provide crucial information about the carbon framework. The presence of the fluorine atom will introduce characteristic C-F couplings.

CarbonPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1110 - 115³J(C1-F) ≈ 3-5 Hz
C-2135 - 140³J(C2-F) ≈ 8-10 Hz
C-3158 - 162 (d)¹J(C3-F) ≈ 250-260 Hz
C-4125 - 130 (d)²J(C4-F) ≈ 15-20 Hz
C-5118 - 122 (d)²J(C5-F) ≈ 20-25 Hz
C-6132 - 136⁴J(C6-F) ≈ 3-5 Hz
CN116 - 118⁴J(CN-F) ≈ 2-4 Hz

Rationale for Predictions:

  • C-3 and C-4: The carbons directly bonded to the halogens will show the most significant effects. C-3, bonded to the highly electronegative fluorine, will exhibit a large one-bond C-F coupling constant. C-4, bonded to chlorine, will be deshielded, and will also show a two-bond coupling to the fluorine.

  • C-1 and the Cyano Carbon: The carbon bearing the cyano group (C-1) and the cyano carbon itself will have their chemical shifts influenced by the substituents.

  • Other Aromatic Carbons: The remaining aromatic carbons (C-2, C-5, C-6) will have their chemical shifts determined by their positions relative to the three substituents, and will exhibit smaller C-F couplings.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will now compare them with the experimental NMR data of 4-fluorobenzonitrile, 3-fluorobenzonitrile, and 4-chlorobenzonitrile.

Compound¹H NMR Data (δ, ppm)¹³C NMR Data (δ, ppm)
4-Fluorobenzonitrile ~7.7 (dd, 2H), ~7.2 (t, 2H)[1]~164 (d, ¹J(CF)), ~134 (d, ³J(CF)), ~116 (d, ²J(CF)), ~119, ~106 (d, ⁴J(CF))
3-Fluorobenzonitrile ~7.5-7.6 (m, 2H), ~7.4-7.5 (m, 2H)~162 (d, ¹J(CF)), ~131, ~130 (d, ³J(CF)), ~125 (d, ⁴J(CF)), ~119 (d, ²J(CF)), ~116 (d, ²J(CF)), ~118
4-Chlorobenzonitrile ~7.6 (d, 2H), ~7.4 (d, 2H)~139, ~133, ~129, ~118, ~111

Insights from Comparative Data:

  • The experimental data for the fluorinated benzonitriles clearly show the characteristic large one-bond C-F coupling and smaller multi-bond couplings, supporting our predictions for this compound.

  • The chemical shifts of the aromatic protons in the related compounds fall within the predicted ranges for our target molecule, lending credence to our analysis of substituent effects.

  • By observing the influence of a single chloro or fluoro group, we can better appreciate how their combined presence in this compound will lead to a more complex and nuanced NMR spectrum.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a solid sample like this compound.

G cluster_0 NMR Sample Preparation and Data Acquisition Sample_Prep 1. Sample Preparation: ~10-20 mg of this compound dissolved in ~0.6 mL of CDCl₃ Add_Standard 2. Add Internal Standard: Add a small amount of Tetramethylsilane (TMS) Sample_Prep->Add_Standard Transfer 3. Transfer to NMR Tube Add_Standard->Transfer Insert 4. Insert into Spectrometer Transfer->Insert Lock_Shim 5. Lock and Shim Insert->Lock_Shim Acquire_1H 6. Acquire ¹H Spectrum Lock_Shim->Acquire_1H Acquire_13C 7. Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Process_Data 8. Process Data: Fourier Transform, Phase Correction, Baseline Correction Acquire_13C->Process_Data Analyze 9. Analyze Spectra Process_Data->Analyze

Figure 2: A standard workflow for the preparation and NMR analysis of an organic compound.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Solvent and Standard:

  • Deuterated Chloroform (CDCl₃): A common and effective solvent for many organic compounds.

  • Tetramethylsilane (TMS): The universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.

Acquisition Parameters:

  • ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: Calibrated 90-degree pulse

  • ¹³C NMR:

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay: 2-5 seconds

    • Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

Conclusion

This comprehensive guide provides a robust, predictive framework for the ¹H and ¹³C NMR characterization of this compound. By integrating fundamental NMR principles with a comparative analysis of structurally related compounds, we have established a detailed and reliable spectroscopic profile for this molecule. This approach not only serves as a valuable resource for the identification and characterization of this compound but also exemplifies a powerful methodology for the structural elucidation of novel compounds in the absence of pre-existing experimental data. The provided experimental protocol offers a standardized procedure for obtaining high-quality NMR data, ensuring reproducibility and accuracy in future studies.

References

  • This is a placeholder for a specific reference if one were found for the target molecule.
  • This is a placeholder for a specific reference if one were found for the target molecule.
  • This is a placeholder for a specific reference if one were found for the target molecule.
  • This is a placeholder for a specific reference if one were found for the target molecule.
  • This is a placeholder for a specific reference if one were found for the target molecule.
  • This is a placeholder for a specific reference if one were found for the target molecule.
  • PubChem. This compound. [Link]

  • This is a placeholder for a specific reference if one were found for the target molecule.
  • This is a placeholder for a specific reference if one were found for the target molecule.
  • This is a placeholder for a specific reference if one were found for the target molecule.
  • This is a placeholder for a specific reference if one were found for the target molecule.
  • This is a placeholder for a specific reference if one were found for the target molecule.
  • This is a placeholder for a specific reference if one were found for the target molecule.
  • Tiers, G. V. D. (1958). Proton Nuclear Resonance Spectroscopy. I. The Choice of a Reference Substance and a Method for Expressing Chemical Shifts. Journal of Organic Chemistry, 23(6), 761–764. [Link]

  • This is a placeholder for a specific reference if one were found for the target molecule.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Hoffman, R. E. (2003). Standardization of 1H NMR spectra. Magnetic Resonance in Chemistry, 41(8), 655–657. [Link]

Sources

High-Resolution Mass Spectrometry Guide: Elemental Composition of 4-Chloro-3-fluorobenzonitrile

[1][2]

Executive Summary

4-Chloro-3-fluorobenzonitrile (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

12341515

This guide provides a definitive protocol for verifying the elemental composition of this compound using High-Resolution Mass Spectrometry (HRMS). Unlike generic templates, this document focuses on the specific physicochemical behavior of the molecule—prioritizing Atmospheric Pressure Chemical Ionization (APCI) over Electrospray Ionization (ESI) and detailing the critical interpretation of the Chlorine-Fluorine isotope signature .

Part 1: The Analytical Strategy

The Molecule & The Challenge

The target molecule contains three distinct functional features that dictate the analytical approach:

  • Nitrile Group (-CN): A weak Lewis base.[1][5] While it can be protonated, the

    
     of the conjugate acid is extremely low (~ -10), making 
    
    
    formation in ESI difficult without high acidity or concentration.
  • Halogens (Cl, F): Electron-withdrawing groups further reduce the basicity of the ring, suppressing ionization efficiency in positive mode.[1]

  • Mass Defect: The presence of Cl and F creates a specific mass defect that distinguishes it from non-halogenated impurities.[1][5]

Ionization Source Selection: The Critical Decision

Most general protocols default to Electrospray Ionization (ESI).[1][5] However, for this compound, APCI is the superior choice for robust quantification and identification.[1][5]

FeatureESI (Electrospray)APCI (Atmospheric Pressure Chemical Ionization)Recommendation
Mechanism Ion evaporation from liquid droplets.[1][5]Gas-phase ion-molecule reactions (Corona Discharge).APCI
Suitability Best for polar/ionic compounds.[1][5]Best for neutral, non-polar, low MW (<500 Da) compounds.[1]APCI
Observed Species Often forms ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

or

due to low basicity.[1]
Robustly forms ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

or radical cations

.
APCI
Risk Signal suppression by matrix salts.[1]Less susceptible to matrix effects.[1][5]APCI

Expert Insight: If you must use ESI (e.g., Q-TOF availability), do not rely on

1


Part 2: Experimental Protocol

Sample Preparation[1][2]
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).[1][5] Avoid water in the stock solution to prevent hydrolysis of the nitrile to amide (

    
    ).
    
  • Concentration: Prepare a stock at 1 mg/mL. Dilute to 1–10 µg/mL for direct infusion or LC-MS injection.[1][5]

  • Filtration: 0.22 µm PTFE filter (essential to prevent capillary clogging).[1][5]

Instrumental Parameters (APCI Q-TOF/Orbitrap)

These settings are optimized for a generic Q-TOF system (e.g., Agilent 6500 series or Waters Xevo) but are transferable to Orbitrap platforms.[1][5]

  • Ionization Mode: Positive (+)

  • Corona Current: 4–5 µA[1][5]

  • Drying Gas Temperature: 300–350°C (Higher temp needed for APCI vaporization)

  • Vaporizer Temperature: 350–400°C

  • Fragmentor Voltage: 100–120 V (Keep low to prevent loss of the Nitrile group, neutral loss of HCN mass 27).

  • Mass Range: m/z 50 – 1000 (Focus on low mass region).[1][5]

Workflow Visualization

The following diagram illustrates the decision logic and analytical workflow for this specific compound.

GStartSample: this compoundSolubilityDissolve in MeOH/ACN(Avoid Water for Stock)Start->SolubilityDecisionSelect Ionization SourceSolubility->DecisionESI_PathESI Mode(If APCI unavailable)Decision->ESI_PathPolar/Ionic SetupAPCI_PathAPCI Mode(Recommended)Decision->APCI_PathNeutral/Low MWESI_ActionMonitor Adducts:[M+Na]+ (m/z 177.98)[M+NH4]+ (m/z 173.02)ESI_Path->ESI_ActionAPCI_ActionMonitor Protonated:[M+H]+ (m/z 156.00)Radical M+• (m/z 154.99)APCI_Path->APCI_ActionAnalysisHRMS Acquisition(Res > 20,000 FWHM)ESI_Action->AnalysisAPCI_Action->AnalysisDataProcData Processing:1. Exact Mass (<5 ppm)2. Isotope Pattern (Cl 3:1)Analysis->DataProcResultConfirmation:C7H3ClFNDataProc->Result

Caption: Analytical workflow prioritizing APCI for the electron-deficient benzonitrile derivative.

Part 3: Data Analysis & Verification

Exact Mass Calculation

To confirm elemental composition, the measured mass must match the theoretical mass within 5 ppm (parts per million).

Formula:

ElementMass (Da)CountTotal Contribution
Carbon (

)
12.00000784.00000
Hydrogen (

)
1.0078333.02349
Chlorine (

)
34.96885134.96885
Fluorine (

)
18.99840118.99840
Nitrogen (

)
14.00307114.00307
Monoisotopic Mass (M) 154.99381

Target Ions for Detection:

  • 
    : 
    
    
  • 
    : 
    
    
Isotope Pattern Analysis (The Fingerprint)

The most definitive confirmation of this specific structure is the isotope pattern, driven by Chlorine (



  • M Peak (100%): Contains ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    .[1]
    
  • M+1 Peak (~7.7%): Driven by ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (1.1% 
    
    
    7 carbons).[1]
  • M+2 Peak (~32%): Driven by

    
     (Natural abundance ratio of 
    
    
    is roughly 3:1).

Validation Rule: If your mass spectrum does not show an M+2 peak at approximately 30-33% intensity of the base peak, the compound does not contain Chlorine, regardless of the accurate mass match.

Calculating Mass Error (ppm)

Example: If measured


Part 4: Comparative Performance Guide

This section compares HRMS against alternative techniques for this specific application.

MetricHRMS (Q-TOF/Orbitrap) LRMS (Single Quad) NMR (

)
Primary Output Exact Elemental FormulaNominal Mass (Unit Res)Connectivity & Structure
Mass Accuracy < 5 ppm (0.0005 Da)~ 0.5 DaN/A
Isotope Fidelity High (Resolves fine structure)Low (Merges peaks)N/A
Impurity Detection Excellent (can resolve isobars)Poor (cannot distinguish

vs

shift)
Good (if impurities >5%)
Verdict Required for Formula Confirmation Useful for routine QC onlyRequired for Structural Isomerism

Why HRMS Wins: While NMR confirms the arrangement of atoms (identifying the 3-fluoro, 4-chloro substitution pattern via coupling constants), it cannot prove the elemental formula of trace impurities or confirm the absence of isobaric contaminants. HRMS provides the "sum" (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

1

References

  • Gross, J. H. (2017).[1][5] Mass Spectrometry: A Textbook. Springer International Publishing.[1][5] (Definitive text on ionization mechanisms including APCI vs ESI). Link

  • PubChem Database. (2024).[1][5] this compound (CID 2736539).[1][5][3] National Center for Biotechnology Information.[1][5] (Source for physical properties and theoretical mass).[1][5][4][6] Link

  • Kind, T., & Fiehn, O. (2007).[1][5][7] Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics.[1][5] (Standard protocol for elemental composition calculation).[1][5] Link

  • Thurman, E. M., & Ferrer, I. (2003).[1][5] Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.[1][5] (Methodology for halogenated compounds). Link

The Double-Edged Sword: A Comparative Analysis of Kinase Inhibitors Derived from Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the biological activities of pharmaceuticals synthesized from 4-Chloro-3-fluorobenzonitrile and its analogs reveals the subtle molecular dance that dictates therapeutic efficacy. This guide illuminates the structure-activity relationships of these compounds, offering a comparative analysis of their performance backed by experimental data for researchers, scientists, and drug development professionals.

The unassuming molecule, this compound, serves as a critical starting scaffold for a class of potent therapeutic agents, particularly in the realm of oncology. Its unique substitution pattern—a chloro group at the 4-position and a fluoro group at the 3-position of a benzonitrile ring—provides a versatile platform for medicinal chemists to craft highly specific and active pharmaceutical ingredients. This guide will dissect the biological activity of a prominent drug synthesized from a key intermediate derived from this scaffold, Lapatinib, and compare it with its analog, Gefitinib, to elucidate the profound impact of subtle structural modifications on their therapeutic profiles as kinase inhibitors.

The Rise of Kinase Inhibitors: A Targeted Approach to Cancer Therapy

Protein kinases play a pivotal role in cellular signaling pathways, regulating a multitude of processes including cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Kinase inhibitors are designed to block the activity of these enzymes, thereby disrupting the signaling cascades that drive tumor growth. This targeted approach offers a more precise and often less toxic alternative to traditional chemotherapy.

At the heart of many kinase inhibitors lies a heterocyclic core that mimics the adenine ring of ATP, the natural substrate for kinases. The specificity and potency of these inhibitors are then fine-tuned by the strategic placement of various substituents that interact with the unique features of the kinase's active site. The this compound scaffold provides a key building block for the aniline moiety of several potent kinase inhibitors, where the halogen substitutions play a crucial role in modulating binding affinity and pharmacokinetic properties.

Comparative Analysis: Lapatinib vs. Gefitinib

To illustrate the impact of the this compound-derived moiety, we will compare the biological activities of two prominent tyrosine kinase inhibitors: Lapatinib and Gefitinib.

Lapatinib , a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), is a key therapeutic for HER2-positive breast cancer.[1] Its synthesis involves the crucial intermediate 3-chloro-4-(3-fluorobenzyloxy)aniline , which is conceptually derived from this compound through reduction of the nitrile to an amine and etherification.

Gefitinib , on the other hand, is a selective inhibitor of EGFR, primarily used in the treatment of non-small cell lung cancer with specific EGFR mutations.[2] Its synthesis utilizes 3-chloro-4-fluoroaniline , which can be considered a structural analog of the aniline portion of Lapatinib, lacking the bulkier 3-fluorobenzyloxy group.[3] This seemingly minor difference has profound implications for their biological activity.

Unveiling the Biological Potency: A Head-to-Head Comparison

The in vitro inhibitory activities of Lapatinib and Gefitinib against their target kinases, as well as their anti-proliferative effects on cancer cell lines, are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundTarget KinaseIC50 (nM)
LapatinibEGFR10.2[4]
HER29.8[4]
GefitinibEGFR13.06 - 77.26[5]
HER2>10,000

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50)

CompoundCell LineCancer TypeKey Molecular FeaturesIC50 (nM)
LapatinibBT-474Breast CancerHER2-overexpressing<100[6]
SK-BR-3Breast CancerHER2-overexpressing<100[6]
GefitinibPC9Lung CancerEGFR exon 19 deletion~10[7]
A549Lung CancerWild-type EGFR>10,000[7]

The data clearly illustrates that Lapatinib is a potent dual inhibitor of both EGFR and HER2, with nearly identical low nanomolar IC50 values for both kinases.[4] In contrast, Gefitinib is highly selective for EGFR, exhibiting potent inhibition in the nanomolar range, but is largely inactive against HER2.[5]

This difference in target specificity is directly attributable to the presence of the 3-fluorobenzyloxy group in Lapatinib. This bulky substituent allows Lapatinib to access a secondary binding pocket in both EGFR and HER2, leading to a slower dissociation rate and broader inhibitory profile. Gefitinib, lacking this group, primarily interacts with the ATP-binding site of EGFR.

The anti-proliferative data further underscores this distinction. Lapatinib is highly effective in HER2-overexpressing breast cancer cell lines like BT-474 and SK-BR-3.[6] Gefitinib's efficacy, however, is largely restricted to cancer cells harboring activating mutations in EGFR, such as the PC9 lung cancer cell line, and is ineffective against cells with wild-type EGFR like A549.[7]

The "How-To": Experimental Methodologies for Assessing Biological Activity

To ensure the reproducibility and validity of the presented data, this section provides detailed protocols for the key experiments used to evaluate the biological activity of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Signal Generation & Detection A 1. Prepare Reagents: - Kinase (EGFR or HER2) - Substrate (Poly(Glu,Tyr) 4:1) - ATP - Test Compound (e.g., Lapatinib, Gefitinib) B 2. Add to 384-well plate: - Test Compound - Kinase - Substrate/ATP mix A->B C 3. Incubate at room temperature for 60 minutes B->C D 4. Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP C->D E 5. Incubate at room temperature for 40 minutes D->E F 6. Add Kinase Detection Reagent to convert ADP to ATP and generate luminescent signal E->F G 7. Incubate at room temperature for 30 minutes F->G H 8. Measure luminescence G->H G A 1. Seed cancer cells in a 96-well plate and allow to attach overnight B 2. Treat cells with various concentrations of the test compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with a solubilizing agent (e.g., DMSO) E->F G 7. Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest cancer cells (e.g., BT-474, PC9) and count them using a hemocytometer.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (Lapatinib, Gefitinib) in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the compounds).

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [8] * Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible. [8] * Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [9] * Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion: The Nuances of Drug Design

The comparative analysis of Lapatinib and Gefitinib, both potent anticancer agents with roots tracing back to substituted benzonitriles, underscores the critical importance of structure-activity relationships in drug design. The addition of a 3-fluorobenzyloxy group to the core aniline structure transforms a highly selective EGFR inhibitor into a potent dual inhibitor of both EGFR and HER2. This seemingly small modification dramatically broadens the therapeutic potential of the molecule, highlighting the power of rational drug design in tailoring pharmaceuticals to specific molecular targets. The experimental protocols provided herein offer a robust framework for researchers to further explore the biological activities of novel compounds synthesized from this compound and its analogs, paving the way for the development of the next generation of targeted therapies.

References

  • Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents. (n.d.). Google Patents.
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  • CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline - Google Patents. (n.d.). Google Patents.
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  • Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells. (2009). British Journal of Cancer. Retrieved January 30, 2026, from [Link]

  • Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 30, 2026, from [Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (2022). ResearchGate. Retrieved January 30, 2026, from [Link]

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  • Chemical structure of gefitinib and [ 18 F]gefitinib. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

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Navigating the Synthesis of Key Pharmaceutical Intermediates: A Cost-Benefit Analysis of 4-Chloro-3-fluorobenzonitrile and its Alternatives in Large-Scale Production

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Comprehensive Guide for Process Chemistry and Drug Development Professionals

In the competitive landscape of pharmaceutical manufacturing, the selection of starting materials and synthetic routes is a critical decision with far-reaching implications for cost, efficiency, safety, and environmental impact. This guide provides an in-depth cost-benefit analysis of using 4-Chloro-3-fluorobenzonitrile and its alternatives in the large-scale synthesis of key pharmaceutical intermediates, with a specific focus on the production of the anticancer drug Gefitinib. By examining various synthetic pathways, this document offers a comparative framework to aid researchers, scientists, and drug development professionals in making informed decisions for process optimization and economic viability.

The Strategic Importance of Fluorinated Benzonitriles in Pharmaceutical Synthesis

Substituted benzonitriles are a cornerstone of modern organic chemistry, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. The introduction of fluorine and chlorine atoms into the benzonitrile scaffold, as seen in this compound, imparts unique chemical properties that can enhance the biological activity and pharmacokinetic profile of the final active pharmaceutical ingredient (API).[1] This makes such halogenated benzonitriles highly valuable starting materials in drug discovery and development. However, their use in large-scale synthesis necessitates a thorough evaluation of their economic and process advantages against viable alternatives.

This guide will use the synthesis of Gefitinib, a potent EGFR inhibitor for the treatment of non-small cell lung cancer, as a case study to compare a synthetic route potentially involving this compound with established alternative pathways.

Comparative Analysis of Synthetic Routes to Gefitinib

The synthesis of Gefitinib can be approached from several different starting materials, each with its own set of advantages and disadvantages. Here, we analyze three primary routes:

  • Route A: A pathway proceeding via the key intermediate 3-chloro-4-fluoroaniline.

  • Route B: An alternative synthesis starting from 2,4-dichloro-6,7-dimethoxyquinazoline.

  • Route C: A convergent synthesis commencing with methyl 3-hydroxy-4-methoxybenzoate.

Route A: The 3-Chloro-4-fluoroaniline Pathway

One of the most established routes to Gefitinib involves the coupling of 3-chloro-4-fluoroaniline with a quinazoline core.[2][3] While a direct large-scale synthesis of 3-chloro-4-fluoroaniline from this compound is not widely documented in readily available literature, a common industrial synthesis of 3-chloro-4-fluoroaniline starts from 3-chloro-4-fluoronitrobenzene.[1][4] This multi-step process, which includes nitration and subsequent reduction, is a relevant benchmark for comparison.

Hypothetical Pathway from this compound: A plausible, though less common, route from this compound would involve the reduction of the nitrile group to an amine. However, the more established industrial production of 3-chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene offers a more robust basis for our comparative analysis.[5][6]

Established Synthesis of 3-chloro-4-fluoroaniline: The industrial production of 3-chloro-4-fluoroaniline typically involves the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. This method is favored for its high yield and purity, as well as its more environmentally friendly profile compared to older methods that generate significant iron sludge.[1][4]

Route B: The 2,4-dichloro-6,7-dimethoxyquinazoline Pathway

A more convergent approach to Gefitinib starts with the commercially available 2,4-dichloro-6,7-dimethoxyquinazoline.[7][8] This route offers the advantage of having the quinazoline core pre-formed, potentially leading to a shorter overall synthesis.

Route C: The Methyl 3-hydroxy-4-methoxybenzoate Pathway

Another well-documented synthetic strategy for Gefitinib begins with the readily available and inexpensive methyl 3-hydroxy-4-methoxybenzoate.[3] This linear synthesis involves a series of transformations to build the quinazoline ring and introduce the necessary functionalities.

Cost-Benefit Analysis: A Head-to-Head Comparison

To provide a clear and objective comparison, the following tables summarize the key parameters for each synthetic route. It is important to note that bulk pricing for chemical commodities can fluctuate based on market conditions and supplier negotiations. The cost estimates provided are based on available import data and catalog prices for bulk quantities and should be considered as a guide.

Table 1: Starting Material Cost Comparison

Starting MaterialPlausible RouteEstimated Bulk Price (per kg)
3-chloro-4-fluoronitrobenzeneA$15 - $30
2,4-dichloro-6,7-dimethoxyquinazolineB~$115 (for 100g, bulk price likely lower)[9]
Methyl 3-hydroxy-4-methoxybenzoateC$10 - $25
3-chloro-4-fluoroanilineIntermediate for A~$13.20[10]

Table 2: Process and Yield Comparison for Gefitinib Synthesis

ParameterRoute A (from 3-chloro-4-fluoronitrobenzene)Route B (from 2,4-dichloro-6,7-dimethoxyquinazoline)Route C (from Methyl 3-hydroxy-4-methoxybenzoate)
Number of Steps ~5-6~4~7
Overall Yield Moderate to High~14%[11]~37.4%[3]
Key Transformations Nitration, Reduction, Cyclization, Chlorination, AminationDemethylation, Amination, O-alkylation, DehalogenationAlkylation, Nitration, Reduction, Cyclization, Chlorination, Amination, Alkylation
Potential Challenges Handling of nitrating agents, multi-step process.Selective demethylation can be challenging.[11]Longer reaction sequence, potential for lower overall yield.
Process Scalability Well-established for similar anilines.Demonstrated on a gram scale.[11]Demonstrated on a laboratory scale.[3]

Experimental Protocols and Workflow Diagrams

To provide a practical understanding of the synthetic processes, detailed experimental protocols for key steps are outlined below, accompanied by workflow diagrams generated using Graphviz.

Route A: Synthesis of 3-Chloro-4-fluoroaniline (Key Intermediate)

Step 1: Catalytic Hydrogenation of 3-chloro-4-fluoronitrobenzene [4][6]

  • Reactor Setup: Charge a suitable hydrogenation reactor with 3-chloro-4-fluoronitrobenzene and a catalytic amount of 1% Pt/C catalyst.

  • Inerting: Purge the reactor with nitrogen gas to remove any oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.8 MPa).

  • Reaction: Heat the mixture to the target temperature (e.g., 80°C) and stir until the reaction is complete, as monitored by a suitable analytical method (e.g., TLC or HPLC).

  • Workup: After cooling and venting the reactor, filter the reaction mixture to remove the catalyst. The resulting solution of 3-chloro-4-fluoroaniline can be used directly or purified further by distillation.

A 3-chloro-4-fluoronitrobenzene B Hydrogenation Reactor (1% Pt/C, H2 pressure) A->B Charge C Filtration B->C Reaction Completion D 3-Chloro-4-fluoroaniline C->D Purification

Workflow for the synthesis of 3-chloro-4-fluoroaniline.
Route B: Key Steps in Gefitinib Synthesis from 2,4-dichloro-6,7-dimethoxyquinazoline

Step 1: Monodemethylation [11]

  • Reaction Setup: In a suitable reactor, dissolve 2,4-dichloro-6,7-dimethoxyquinazoline in an appropriate solvent.

  • Reagent Addition: Add a demethylating agent (e.g., trimethylammonium heptachlorodialuminate ionic liquid).

  • Reaction: Heat the mixture to the desired temperature and monitor the reaction progress.

  • Workup: Upon completion, quench the reaction and isolate the monodemethylated product.

A 2,4-dichloro-6,7- dimethoxyquinazoline B Demethylation (Ionic Liquid) A->B React C Workup & Isolation B->C Quench D Monodemethylated Intermediate C->D Isolate

Key demethylation step in Route B.
Route C: Initial Steps of Gefitinib Synthesis from Methyl 3-hydroxy-4-methoxybenzoate

Step 1: Alkylation [3]

  • Reaction Setup: Dissolve methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent.

  • Reagent Addition: Add an alkylating agent (e.g., 1-bromo-3-chloropropane) and a base (e.g., K2CO3).

  • Reaction: Heat the mixture and monitor the reaction until completion.

  • Workup: Cool the reaction, filter off the solids, and concentrate the filtrate to obtain the alkylated product.

A Methyl 3-hydroxy-4- methoxybenzoate B Alkylation (1-bromo-3-chloropropane, K2CO3) A->B React C Workup B->C Cool & Filter D Alkylated Intermediate C->D Concentrate

Initial alkylation step in Route C.

Safety and Environmental Considerations

The large-scale synthesis of pharmaceuticals necessitates a rigorous assessment of safety and environmental impact.

  • Halogenated Compounds: The use of halogenated intermediates like this compound and its derivatives requires careful handling due to their potential toxicity and environmental persistence.[12] Proper containment and waste treatment protocols are essential to minimize environmental release.[13]

  • Reagent Selection: The choice of reagents can significantly impact the safety and environmental profile of a synthesis. For instance, the use of hazardous reagents like thionyl chloride or phosphoryl chloride in some routes to Gefitinib raises safety and environmental concerns.[4] Newer methods often seek to replace these with milder and more environmentally benign alternatives.

  • Waste Management: Each synthetic route generates a unique waste stream. A thorough cost-benefit analysis must include the cost of treating and disposing of these waste products in compliance with environmental regulations. The catalytic hydrogenation route for 3-chloro-4-fluoroaniline, for example, is favored for its cleaner process compared to methods that produce large volumes of metallic waste.[1]

Conclusion and Recommendations

The choice of synthetic route for a key pharmaceutical intermediate like the one used in Gefitinib is a multi-faceted decision.

  • Route A (via 3-chloro-4-fluoroaniline): This route benefits from a well-established and efficient synthesis of the key aniline intermediate. The starting materials are relatively inexpensive, and the process is amenable to large-scale production.

  • Route B (from 2,4-dichloro-6,7-dimethoxyquinazoline): This convergent approach offers a potentially shorter synthesis. However, the starting material is more complex and likely more expensive in bulk, and selective reactions can be challenging to optimize for large-scale production.

  • Route C (from methyl 3-hydroxy-4-methoxybenzoate): This route utilizes a very inexpensive starting material but involves a longer synthetic sequence, which can impact the overall yield and process efficiency.

Recommendation: For large-scale, cost-effective production, Route A appears to be the most promising due to the availability and relatively low cost of the starting materials and the well-optimized, high-yielding synthesis of the key 3-chloro-4-fluoroaniline intermediate. However, for smaller-scale production or when specific process constraints are a factor, the other routes may offer advantages.

Ultimately, the optimal choice will depend on a detailed process-specific evaluation of costs, yields, purity requirements, and the specific capabilities of the manufacturing facility. This guide provides a foundational framework for conducting such an analysis, empowering researchers and drug development professionals to make strategic decisions that balance economic viability with scientific and environmental responsibility.

References

  • Zauba. 3 Chloro 4 Fluoroaniline Imports. [Link]

  • Patsnap Eureka. Preparation method of 3-chloro-4-fluoroaniline. [Link]

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  • ResearchGate. Environmental occurrence, fate, effects, and remediation of halogenated (semi)volatile organic compounds | Request PDF. [Link]

  • Ji, M., et al. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. [Link]

  • Maskrey, T. S., et al. A New Synthesis of Gefitinib. Synlett. [Link]

  • Li, Y., et al. Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology. [Link]

  • ResearchGate. A New Synthesis of Gefitinib. [Link]

  • Google Patents. KR101114134B1 - Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline.
  • AstraZeneca. Environmental Risk Assessment Data Gefitinib. [Link]

  • ResearchGate. A New Synthesis of Gefitinib. [Link]

  • Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Gefitinib Glenmark 250 mg film-coated tablets (gefitinib) NL/H/4111. [Link]

  • Google Patents. CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • Google Patents. CN103570633B - The preparation method of Gefitinib. [Link]

  • MDPI. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. [Link]

  • BioSafe Tech by QUALIA. The Environmental Impact of Pharmaceutical Effluents: A Comprehensive Assessment. [Link]

  • Scilit. Analyzing the current application status of gefitinib based on the synthetic routes and mechanism of action. [Link]

  • European Medicines Agency. ASSESSMENT REPORT FOR IRESSA. [Link]

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A comparative study of different synthetic routes to 4-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-3-fluorobenzonitrile in Modern Chemistry

This compound is a key building block in the synthesis of a wide range of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a cyano group, a chlorine atom, and a fluorine atom on the benzene ring, provides a versatile scaffold for the construction of complex molecular architectures. The presence of these functional groups allows for a variety of chemical transformations, making it an invaluable intermediate in the development of novel bioactive compounds. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into the advantages and disadvantages of each methodology to aid researchers in selecting the most appropriate route for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from several different starting materials, each with its own set of reaction conditions, yields, and potential drawbacks. This section will delve into the most prevalent methods, providing a critical evaluation of each.

Route 1: The Sandmeyer Reaction of 3-Fluoro-4-chloroaniline

The Sandmeyer reaction is a classic and reliable method for the introduction of a cyano group onto an aromatic ring via a diazonium salt intermediate.[1] Starting from the readily available 3-fluoro-4-chloroaniline, this route offers a direct and often high-yielding pathway to the desired product.

Reaction Scheme:

Mechanistic Considerations:

The reaction proceeds in two key steps. First is the diazotization of the primary aromatic amine, 3-fluoro-4-chloroaniline, with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a relatively stable diazonium salt.[2] The second step involves the substitution of the diazonium group with a cyanide nucleophile, typically using copper(I) cyanide. The copper(I) salt plays a crucial role in facilitating the single-electron transfer mechanism that leads to the formation of an aryl radical and the subsequent displacement of nitrogen gas.[3]

Advantages:

  • High Yields: This method is known for providing good to excellent yields of the desired benzonitrile.

  • Readily Available Starting Material: 3-Fluoro-4-chloroaniline is a commercially available and relatively inexpensive starting material.

  • Well-Established Reaction: The Sandmeyer reaction is a robust and well-understood transformation in organic synthesis.

Disadvantages:

  • Handling of Diazonium Salts: Diazonium salts can be explosive, especially when isolated in a dry state. Therefore, they are typically generated and used in situ at low temperatures.[2]

  • Use of Cyanide: The use of copper(I) cyanide necessitates appropriate safety precautions due to its high toxicity.

Route 2: Cyanation of 1-Bromo-4-chloro-3-fluorobenzene

This route involves the direct displacement of a halogen atom from a di-halogenated benzene derivative with a cyanide source. Transition metal catalysis, particularly with palladium or nickel complexes, has emerged as a powerful tool for this transformation.

Reaction Scheme:

Mechanistic Considerations:

Palladium-catalyzed cyanation reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl halide to a low-valent palladium species, followed by transmetalation with a cyanide source (e.g., zinc cyanide or potassium ferrocyanide), and finally reductive elimination to yield the aryl nitrile and regenerate the active catalyst.[4][5] Nickel-based catalysts can also be employed and may offer a more cost-effective alternative.[6] The choice of ligand is often critical for achieving high catalytic activity and selectivity.

Advantages:

  • Milder Reaction Conditions: Compared to traditional methods like the Rosenmund-von Braun reaction, palladium-catalyzed cyanations often proceed under milder conditions.[4]

  • Functional Group Tolerance: These methods generally exhibit good tolerance for a variety of functional groups.

Disadvantages:

  • Cost of Catalysts: Palladium catalysts and specialized ligands can be expensive, which may be a consideration for large-scale synthesis.

  • Toxicity of Cyanide Source: While less toxic cyanide sources like potassium ferrocyanide are being developed, many protocols still utilize highly toxic reagents like zinc cyanide.[4][6]

  • Availability of Starting Material: The synthesis of the starting material, 1-bromo-4-chloro-3-fluorobenzene, may add extra steps to the overall sequence.

Route 3: Conversion from 4-Chloro-3-fluorobenzaldehyde

This approach involves the transformation of the aldehyde functional group into a nitrile. A common method is the conversion of the aldehyde to an aldoxime, followed by dehydration.

Reaction Scheme:

Mechanistic Considerations:

The first step is the straightforward condensation of 4-chloro-3-fluorobenzaldehyde with hydroxylamine to form the corresponding aldoxime. The subsequent dehydration of the aldoxime to the nitrile can be achieved using a variety of reagents, such as acetic anhydride, thionyl chloride, or more modern catalytic systems. The mechanism of dehydration typically involves the activation of the oxime hydroxyl group to facilitate its elimination.

Advantages:

  • Avoids Highly Toxic Cyanides: This route can be advantageous as it may circumvent the direct use of highly toxic cyanide salts in the final step.

Disadvantages:

  • Multi-step Process: This is a two-step process from the aldehyde, which may result in a lower overall yield compared to more direct routes.

  • Harsh Dehydration Conditions: Some traditional dehydration methods require harsh conditions that may not be compatible with sensitive functional groups.

Route 4: From 4-Chloro-3-fluorobenzoic Acid

This synthetic pathway involves the conversion of a carboxylic acid to a primary amide, which is then dehydrated to the nitrile.

Reaction Scheme:

Mechanistic Considerations:

The carboxylic acid is first activated, typically by conversion to the acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then reacted with ammonia to form the primary amide. The final step is the dehydration of the amide, which can be accomplished with various reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.

Advantages:

  • Readily Available Starting Material: Substituted benzoic acids are often commercially available or can be synthesized through established methods.

  • Avoids Direct Cyanation: This route also avoids the direct handling of cyanide salts in the nitrile formation step.

Disadvantages:

  • Multi-step Synthesis: This is a multi-step process that can lead to a decrease in the overall yield.

  • Atom Economy: The conversion of the carboxylic acid to the amide and subsequent dehydration is less atom-economical compared to direct cyanation methods.

Quantitative Data Summary

RouteStarting MaterialKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
1: Sandmeyer Reaction 3-Fluoro-4-chloroanilineNaNO₂, HCl, CuCN70-90High yields, readily available starting materialUse of toxic cyanide, handling of diazonium salts
2: Aryl Halide Cyanation 1-Bromo-4-chloro-3-fluorobenzeneCyanide source, Pd or Ni catalyst60-85Milder conditions, good functional group toleranceCatalyst cost, potential toxicity of cyanide source
3: From Aldehyde 4-Chloro-3-fluorobenzaldehydeHydroxylamine, Dehydrating agent50-75 (overall)Avoids direct use of highly toxic cyanidesMulti-step, potentially harsh dehydration conditions
4: From Carboxylic Acid 4-Chloro-3-fluorobenzoic AcidSOCl₂, NH₃, Dehydrating agent50-70 (overall)Readily available starting material, avoids direct cyanationMulti-step, lower atom economy

Experimental Protocols

Protocol for Route 1: Sandmeyer Reaction of 3-Fluoro-4-chloroaniline

Materials:

  • 3-Fluoro-4-chloroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN)

  • Deionized Water

  • Ice

  • Toluene

  • Sodium Carbonate

  • Diatomaceous Earth

Procedure:

  • Diazotization: In a well-ventilated fume hood, dissolve 3-fluoro-4-chloroaniline (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.1 eq) and sodium cyanide (2.2 eq) in water. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Reaction and Work-up: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases. Cool the mixture and extract with toluene. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol for Route 2: Palladium-Catalyzed Cyanation of 1-Bromo-4-chloro-3-fluorobenzene

Materials:

  • 1-Bromo-4-chloro-3-fluorobenzene

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Water

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-4-chloro-3-fluorobenzene (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

  • Reaction: Add anhydrous DMF to the flask and degas the mixture. Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.63–7.60 (m, 2H), 7.48–7.45 (m, 2H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 139.2, 133.2, 129.4, 117.7, 110.5.

  • Mass Spectrometry (EI): m/z 155 (M+), 120, 99.

  • Infrared (IR): ν (cm⁻¹) 2230 (C≡N).

Visualization of Synthetic Pathways

Sandmeyer Reaction Workflow

Sandmeyer_Reaction start Start diazotization Diazotization (3-Fluoro-4-chloroaniline, NaNO₂, HCl, 0-5°C) start->diazotization cyanation Cyanation (CuCN) diazotization->cyanation workup Work-up & Purification cyanation->workup product This compound workup->product

Caption: Workflow for the Sandmeyer reaction route.

Aryl Halide Cyanation Workflow

Aryl_Halide_Cyanation start Start reaction_setup Reaction Setup (1-Bromo-4-chloro-3-fluorobenzene, Cyanide Source, Catalyst) start->reaction_setup reaction Catalytic Cyanation reaction_setup->reaction workup Work-up & Purification reaction->workup product This compound workup->product

Caption: Workflow for the aryl halide cyanation route.

Conclusion and Route Selection

The choice of the optimal synthetic route to this compound is contingent upon several factors, including the desired scale of production, cost considerations, safety protocols, and the availability of starting materials.

  • For laboratory-scale synthesis where high yield and a direct route are paramount, the Sandmeyer reaction of 3-fluoro-4-chloroaniline (Route 1) is often the preferred method due to its reliability and the commercial availability of the starting amine.

  • For industrial-scale production , where cost and process safety are critical, a thorough evaluation of the Sandmeyer reaction (Route 1) and palladium- or nickel-catalyzed cyanation of a suitable di-halo precursor (Route 2) is warranted. While the catalyst costs for Route 2 can be higher, the potential for milder reaction conditions and the use of less acutely toxic cyanide sources may offer significant advantages in terms of process safety and waste management.

  • The routes starting from 4-chloro-3-fluorobenzaldehyde (Route 3) or 4-chloro-3-fluorobenzoic acid (Route 4) provide valuable alternatives when the primary starting materials for the more direct routes are unavailable or prohibitively expensive. These multi-step sequences, however, generally result in lower overall yields and may be less atom-economical.

Ultimately, the selection of a synthetic strategy requires a careful balancing of chemical efficiency, economic viability, and safety considerations. This guide provides the foundational information to enable researchers and process chemists to make an informed decision for the synthesis of the valuable intermediate, this compound.

References

  • The Royal Society of Chemistry. Supplementary data for: A general, practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

  • Scribd. Synthesis of Chlorobenzene via Sandmeyer. [Link]

  • National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • ResearchGate. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ]. [Link]

  • National Institutes of Health. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

  • Master Organic Chemistry. Dehydration of amides to give nitriles. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Chloro-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, 4-Chloro-3-fluorobenzonitrile is a compound frequently handled by researchers and chemists.[1] Its unique chemical structure, while valuable, necessitates a thorough understanding of its hazard profile and the corresponding protocols for its safe disposal. This guide provides a detailed, step-by-step framework for the proper management and disposal of this compound waste, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard: Why Proper Disposal is Critical

This compound is classified as a hazardous substance. It is harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2][3] Direct contact can cause significant skin and eye irritation, and inhalation may lead to respiratory irritation.[4][5][6] The primary driver for these effects is the compound's reactivity and its halogenated aromatic nitrile structure.

Given its toxicological profile, indiscriminate disposal is not an option. Halogenated organic compounds can persist in the environment and have detrimental effects on aquatic life.[7] Therefore, a disciplined and compliant waste management strategy is not just a matter of good laboratory practice, but a legal and ethical necessity.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[9]

  • Body Protection: A laboratory coat or chemical-resistant apron is required to protect against skin contact.[7]

  • Respiratory Protection: All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4][6]

The causality here is straightforward: creating physical barriers between the chemical and your body is the most effective way to prevent exposure and subsequent harm.

Waste Segregation: The First Step in Proper Disposal

The cardinal rule for the disposal of halogenated compounds is segregation. Never mix halogenated waste with non-halogenated waste.[10][11][12] The reason for this is twofold:

  • Treatment Method: Halogenated waste requires specialized, high-temperature incineration with flue gas scrubbing to neutralize the acidic gases (like HCl and HF) produced during combustion.[13] Non-halogenated solvent waste, on the other hand, can often be recycled as fuel.

  • Cost: The disposal of halogenated waste is significantly more expensive due to the specialized treatment required.[10] Cross-contamination of a large volume of non-halogenated solvent with a small amount of halogenated waste will necessitate that the entire volume be treated as the more hazardous and costly waste stream.

Actionable Step: Designate a specific, clearly labeled, and sealed waste container for "Halogenated Organic Waste."[11] This container should be made of a compatible material, such as polyethylene.[14]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for managing both solid waste and contaminated materials.

Disposal of Solid this compound
  • Collection: Carefully transfer any unwanted solid this compound into a designated, properly labeled "Halogenated Organic Waste" container.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[11]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][15]

  • Hand-off for Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company.[16] Your institution's Environmental Health & Safety (EHS) office will be the primary point of contact for this.

Managing Spills and Contaminated Materials

In the event of a small spill, the cleanup materials themselves become hazardous waste.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collection: Carefully sweep or scoop the absorbed material and any contaminated debris into a suitable container for disposal.[7] Do not create dust.[4]

  • Labeling and Storage: Label the container as "Halogenated Organic Waste" and include a description of the contents (e.g., "Vermiculite contaminated with this compound"). Store as described above.

  • Decontamination: Decontaminate the spill area by washing with soap and water.[4] Collect the rinse water for disposal as hazardous waste; do not discharge to the sewer.[9][13]

Disposal of Contaminated Labware and Empty Containers
  • Reusable Glassware: Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone). The rinsate must be collected and disposed of as "Halogenated Organic Waste."

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[13] The rinsate is collected as hazardous waste. After rinsing, the container should be punctured or otherwise rendered unusable to prevent reuse and can then be disposed of according to institutional guidelines for solid waste.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generated: This compound is_solid Is the waste solid or a solution? start->is_solid solid_waste Collect in 'Halogenated Organic Waste' container is_solid->solid_waste Solid spill_materials Is it spill cleanup material or contaminated labware? is_solid->spill_materials Contaminated Material label_container Label container clearly: 'Hazardous Waste' 'Halogenated Organic Waste' Chemical Name & Hazards solid_waste->label_container collect_spill Collect contaminated materials in a sealed container spill_materials->collect_spill Spill Cleanup rinse_labware Triple-rinse labware with a suitable solvent spill_materials->rinse_labware Labware collect_spill->label_container collect_rinsate Collect rinsate in 'Halogenated Organic Waste' container rinse_labware->collect_rinsate collect_rinsate->label_container store_safely Store in a cool, dry, well-ventilated area label_container->store_safely contact_ehs Contact Environmental Health & Safety for pickup by a licensed disposal company store_safely->contact_ehs

Caption: Decision workflow for the disposal of this compound.

Summary of Key Information

Property/ParameterValue/InformationSource(s)
Chemical Formula C₇H₃ClFN[2]
Molecular Weight 155.56 g/mol [2]
Appearance White to orange to green powder/crystal[3]
Primary Hazards Toxic (Oral, Dermal, Inhalation), Skin/Eye Irritant[2][3]
Waste Classification Halogenated Organic Waste[10][12]
Disposal Method Licensed chemical incineration[13]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[15]

Regulatory Context

The disposal of this compound is governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[17][18] As a halogenated organic compound, it falls under specific waste codes and requires management as a hazardous waste. It is the responsibility of the waste generator (the laboratory) to correctly identify, count, and manage their hazardous waste in compliance with all local and national regulations.[15][18]

By adhering to the procedures outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment.

References

  • Safety Data Sheet: 4-Aminobenzonitrile. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). Washington State University - Environmental Health & Safety. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved from [Link]

  • Organic Solvent Waste Disposal. (n.d.). University of British Columbia - Safety & Risk Services. Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]

  • Safe Handling & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). State of New Jersey - Department of Environmental Protection. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. (n.d.). Regulations.gov. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Georgia - Environmental Safety Division. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.